Product packaging for PSI-7409(Cat. No.:CAS No. 1015073-42-3)

PSI-7409

Katalognummer: B1678264
CAS-Nummer: 1015073-42-3
Molekulargewicht: 500.16 g/mol
InChI-Schlüssel: IPHULAIUXUVCHH-VPCXQMTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PSI-7409 sodium salt is an active triphosphate of PSI-7851, inhibiting recombinant NS5B polymerases from genotypes 1 to 4 with comparable 50% inhibitory concentrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16FN2O14P3 B1678264 PSI-7409 CAS No. 1015073-42-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHULAIUXUVCHH-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015073-42-3
Record name GS-461203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI-7409
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSI-7409 in HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (formerly PSI-7977), represents a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its targeted mechanism of action has revolutionized HCV therapy, leading to high cure rates across multiple genotypes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the experimental methodologies used to elucidate its function, and the quantitative data that underscore its potency and selectivity.

Core Mechanism of Action: Inhibition of HCV NS5B Polymerase

This compound is a uridine nucleotide analog that acts as a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] This viral enzyme is essential for the replication of the HCV RNA genome.[3] The core mechanism of this compound involves its incorporation into the nascent viral RNA chain, leading to premature chain termination and thus halting viral replication.[1]

Intracellular Activation Pathway

Sofosbuvir, the orally administered prodrug, is designed to efficiently enter hepatocytes, the primary site of HCV replication. Once inside the liver cells, it undergoes a multi-step enzymatic conversion to its active triphosphate form, this compound. This intracellular activation is a critical aspect of its therapeutic efficacy. The metabolic activation pathway involves sequential hydrolysis of the carboxyl ester moiety by human cathepsin A or carboxylesterase 1, followed by phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylation by the pyrimidine nucleotide biosynthesis pathway to form the active triphosphate metabolite.[4][5]

Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 PSI_7409 This compound (Active Triphosphate) GS_331007_MP->PSI_7409 Cellular Kinases GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation Incorporation Incorporation into HCV RNA PSI_7409->Incorporation Termination Chain Termination Incorporation->Termination

Intracellular activation of sofosbuvir to this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the HCV NS5B polymerase and suppress viral replication in cell-based systems.

Inhibition of HCV NS5B Polymerase

The half-maximal inhibitory concentration (IC50) of this compound against recombinant NS5B polymerase from different HCV genotypes has been determined. These assays demonstrate the pan-genotypic activity of the compound.

HCV GenotypeNS5B Polymerase StrainIC50 (μM)
1bCon11.6[6][7]
2aJFH12.8[6][7]
3a-0.7[6][7]
4a-2.6[6][7]
Selectivity

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. This compound exhibits a high degree of selectivity for HCV NS5B polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

Human PolymeraseIC50 (μM)
DNA Polymerase α550[6][7]
DNA Polymerase β>1000[6][7]
DNA Polymerase γ>1000[6][7]
RNA Polymerase II>100[7]
Antiviral Activity in Replicon Assays

HCV replicon systems are powerful tools for evaluating the antiviral activity of compounds in a cellular context. The half-maximal effective concentration (EC50) of the parent prodrug, sofosbuvir, which leads to the intracellular formation of this compound, highlights its potent antiviral effect.

HCV GenotypeReplicon SystemSofosbuvir EC50 (nM)Sofosbuvir EC90 (nM)
1a-40120
1b-92290[8]
2aJFH-11862
3a-50160
4a-1541

Resistance Profile

The primary resistance-associated substitution (RAS) for sofosbuvir is the S282T mutation in the NS5B polymerase.[9] This mutation has been selected for in vitro and is associated with a reduction in susceptibility to the drug. However, this mutation also impairs the replication capacity of the virus.

NS5B MutationFold Change in Sofosbuvir EC50
S282T2.4 - 19.4[9]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of this compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM MOPS (pH 7.3), 5 mM MnCl2, and varying concentrations of this compound.[9]

  • Enzyme Pre-incubation: 200 nM of purified recombinant HCV NS5B polymerase is pre-incubated in the reaction mixture for 30 minutes.[9]

  • Initiation of Reaction: The polymerase reaction is initiated by adding a nucleotide mix containing 500 μM GTP, 100 μM ATP and UTP, and 1 μCi of α-[32P]CTP.[9]

  • Incubation: The reaction is incubated at 30°C for a defined period, typically 60 minutes.

  • Termination: The reaction is stopped by the addition of an EDTA/formamide loading buffer.

  • Product Analysis: The radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis.

  • Quantification: The gel is exposed to a phosphorimager screen, and the product bands are visualized and quantified. The IC50 value is determined from the dose-response curve.

Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, MnCl2, this compound) Start->Prepare_Mixture Pre_incubate Pre-incubate with NS5B Polymerase Prepare_Mixture->Pre_incubate Add_NTPs Add Nucleotide Mix (including α-[32P]CTP) Pre_incubate->Add_NTPs Incubate Incubate at 30°C Add_NTPs->Incubate Stop_Reaction Stop Reaction (EDTA/Formamide) Incubate->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Analyze Phosphorimager Analysis and Quantification Gel_Electrophoresis->Analyze End End Analyze->End

Workflow for NS5B polymerase inhibition assay.
HCV Replicon Assay

This cell-based assay is used to determine the antiviral efficacy of a compound against HCV replication.

Methodology:

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a with a Renilla luciferase reporter) are seeded in 384-well plates.[10]

  • Compound Addition: The test compound (sofosbuvir) is serially diluted and added to the cells. A DMSO vehicle control and a positive control (a combination of known HCV inhibitors) are included.[10]

  • Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere.[10]

  • Luciferase Assay: The level of HCV replication is determined by measuring the luminescence from the Renilla luciferase reporter.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., using calcein AM) is performed to assess the effect of the compound on cell viability.[10]

  • Data Analysis: The EC50 (antiviral activity) and CC50 (cytotoxicity) values are calculated from the dose-response curves using non-linear regression analysis.[10]

Start Start Seed_Cells Seed HCV Replicon Cells (Huh-7) Start->Seed_Cells Add_Compound Add Serially Diluted Sofosbuvir Seed_Cells->Add_Compound Incubate Incubate for 3 Days Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity (Replication Level) Incubate->Measure_Luciferase Measure_Cytotoxicity Measure Cytotoxicity (Cell Viability) Incubate->Measure_Cytotoxicity Calculate_EC50_CC50 Calculate EC50 and CC50 Measure_Luciferase->Calculate_EC50_CC50 Measure_Cytotoxicity->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

References

PSI-7409: An In-depth Technical Guide to the Active Metabolite of Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (PSI-7977) represents a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its clinical efficacy is not mediated by the administered prodrug itself, but by its intracellular active triphosphate metabolite, PSI-7409 (also known as GS-461203). This technical guide provides a comprehensive overview of this compound, detailing its metabolic activation pathway, mechanism of action, and antiviral activity. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the study of this metabolite, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction

Sofosbuvir is a potent and pangenotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes, the primary site of HCV replication.[4][5] Once inside the cell, Sofosbuvir undergoes a multi-step metabolic conversion to its pharmacologically active form, the uridine nucleotide analog triphosphate this compound.[5][6][7] This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand, thereby preventing viral replication.[1][2][4] Understanding the intracellular metabolism and activity of this compound is critical for optimizing antiviral therapies and developing next-generation HCV inhibitors.

Metabolic Activation of Sofosbuvir to this compound

The conversion of Sofosbuvir to its active triphosphate form, this compound, is a highly efficient intracellular process occurring within hepatocytes. This enzymatic cascade involves initial hydrolysis of the prodrug, followed by cleavage of the phosphoramidate bond and subsequent phosphorylations.

The key enzymes involved in this pathway are:[5][6][8][9]

  • Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These enzymes hydrolyze the carboxyl ester moiety of Sofosbuvir to form an intermediate metabolite.[5][6]

  • Histidine triad nucleotide-binding protein 1 (HINT1): HINT1 cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog.[5][8]

  • Uridine monophosphate–cytidine monophosphate kinase (UMP-CMPK): This kinase catalyzes the phosphorylation of the monophosphate to the diphosphate form.[6][8]

  • Nucleoside diphosphate kinase (NDPK): NDPK completes the activation by phosphorylating the diphosphate to the active triphosphate, this compound.[6][8]

Dephosphorylation of this compound leads to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite of Sofosbuvir found in plasma.[10][11]

Sofosbuvir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_extracellular_out Sofosbuvir_ext Sofosbuvir (PSI-7977) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Uptake Metabolite_X Intermediate Metabolite Sofosbuvir_int->Metabolite_X CatA / CES1 Monophosphate GS-331007 Monophosphate Metabolite_X->Monophosphate HINT1 Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMPK PSI7409 This compound (Active Triphosphate) Diphosphate->PSI7409 NDPK Inactive_Metabolite GS-331007 (Inactive Nucleoside) PSI7409->Inactive_Metabolite Dephosphorylation Inactive_Metabolite_ext GS-331007 (Plasma) Inactive_Metabolite->Inactive_Metabolite_ext Efflux

Fig. 1: Metabolic activation pathway of Sofosbuvir to this compound.

Quantitative Data

Antiviral Activity of this compound

This compound is a potent inhibitor of the HCV NS5B polymerase across various genotypes. The 50% inhibitory concentration (IC50) values are summarized in Table 1.

HCV GenotypeNS5B PolymeraseIC50 (µM)Reference(s)
1bCon11.6[2][6]
2aJFH-12.8[2][6]
3a-0.7[2][6]
4a-2.6[2][6]

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase.

Selectivity Profile

This compound exhibits high selectivity for the HCV NS5B polymerase with significantly weaker inhibition of human DNA and RNA polymerases, indicating a favorable safety profile.

Human PolymeraseIC50 (µM)Reference(s)
DNA Polymerase α550[6][12]
DNA Polymerase β>1000[6][12]
DNA Polymerase γ>1000[6][12]
RNA Polymerase II>100[12]

Table 2: Inhibitory Activity of this compound against Human Polymerases.

Intracellular Pharmacokinetics of this compound

The formation and accumulation of this compound have been studied in different cell types.

Cell TypeTime to CmaxCmax (µM)Reference(s)
Clone A cells48 h~25[2][12]
Primary Human Hepatocytes4 h~100[2][12]

Table 3: Intracellular Concentrations of this compound.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant HCV NS5BΔ21 polymerase, a synthetic RNA template (e.g., a self-priming hairpin RNA or a template/primer duplex), and a buffer solution (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 30°C) to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the polymerase reaction by adding a mixture of ribonucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]GTP or [α-³³P]GTP).

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., 0.5 M EDTA).

  • Product Quantification: The newly synthesized radiolabeled RNA product is captured on a filter (e.g., by precipitation with trichloroacetic acid followed by filtration) and quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in 96-well plates at a predetermined density and allow them to adhere overnight. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.

  • Compound Treatment: Treat the cells with serial dilutions of Sofosbuvir (which will be metabolized to this compound intracellularly) or a control compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure luciferase activity using a luminometer.

    • qRT-PCR: For non-reporter replicons, extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR). Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the inhibition data against the compound concentration and fitting the curve to a dose-response model.

Quantification of Intracellular this compound

This protocol describes the extraction and quantification of the triphosphate metabolite this compound from cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture hepatocytes or other relevant cell lines and treat with Sofosbuvir for various time points.

  • Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells with a cold extraction solvent (e.g., 60% methanol) to precipitate proteins and extract the intracellular metabolites.

  • Sample Processing: Centrifuge the cell lysates to pellet the precipitated proteins and cell debris. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the intracellular metabolites using liquid chromatography (LC), often employing an ion-pair reversed-phase column to retain the highly polar triphosphate.

    • Mass Spectrometric Detection: Quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

  • Data Analysis: Generate a standard curve using known concentrations of a this compound analytical standard. Quantify the amount of this compound in the cell extracts by comparing their peak areas to the standard curve. Normalize the results to the number of cells or total protein content.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_data Data Interpretation Polymerase_Assay HCV NS5B Polymerase Assay IC50_Determination IC50 Determination Polymerase_Assay->IC50_Determination Antiviral_Potency Antiviral Potency IC50_Determination->Antiviral_Potency Replicon_Assay HCV Replicon Assay (Sofosbuvir Treatment) EC50_Determination EC50 Determination Replicon_Assay->EC50_Determination Cellular_Activity Cellular Efficacy EC50_Determination->Cellular_Activity Intracellular_PK Intracellular Metabolite Analysis Quantification Quantification of This compound (LC-MS/MS) Intracellular_PK->Quantification Metabolite_Levels Intracellular Concentration Profile Quantification->Metabolite_Levels

Fig. 2: Experimental workflow for studying this compound.

Conclusion

This compound is the key active metabolite responsible for the potent anti-HCV activity of Sofosbuvir. A thorough understanding of its formation, mechanism of action, and intracellular pharmacokinetics is essential for the rational design of novel antiviral agents and the optimization of existing therapeutic regimens. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to the field of HCV and antiviral research. The continued investigation into the intricacies of this compound and its interactions with the viral replication machinery will undoubtedly pave the way for future advancements in the fight against Hepatitis C.

References

PSI-7409: A Technical Guide to the Active Metabolite of Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977). As a uridine nucleotide analog, this compound targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV), acting as a chain terminator and potently inhibiting viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the in vitro evaluation of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C10H16FN2O14P3, is the active 5'-triphosphate form of the prodrug Sofosbuvir.[1][2][3][4] It is a nucleotide analog that, once incorporated into the replicating RNA strand, leads to the termination of chain elongation due to the presence of a 2'-fluoro group.[5] The compound is also referred to as Sofosbuvir triphosphate. While the free form can be unstable, a more stable tetrasodium salt is also available for research purposes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C10H16FN2O14P3[1][2][3][4]
Molecular Weight 500.16 g/mol [1][2][3][4]
CAS Number 1015073-42-3[1][3]
Appearance White to off-white solid[1]
Solubility Water: 50 mg/mL (99.97 mM); Insoluble in DMF and DMSO[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1][3]

Mechanism of Action and Metabolic Activation

This compound is not administered directly but is formed intracellularly from its prodrug, Sofosbuvir. The metabolic activation of Sofosbuvir to this compound is a multi-step enzymatic process. This pathway is crucial for delivering the active compound to the site of viral replication.

metabolic_pathway Sofosbuvir Sofosbuvir (PSI-7977) Metabolite1 Carboxyl Ester Hydrolysis (Cathepsin A / CES1) Sofosbuvir->Metabolite1 Metabolite2 Spontaneous Phenyl Group Release Metabolite1->Metabolite2 Metabolite3 Deamidation (HINT1) Metabolite2->Metabolite3 PSI_7411 PSI-7411 (Monophosphate) Metabolite3->PSI_7411 UMP_CMPK UMP-CMP Kinase PSI_7411->UMP_CMPK PSI_7410 PSI-7410 (Diphosphate) UMP_CMPK->PSI_7410 NDPK Nucleoside Diphosphate Kinase PSI_7410->NDPK PSI_7409 This compound (Active Triphosphate) NDPK->PSI_7409

Caption: Metabolic activation pathway of Sofosbuvir to this compound.

Once formed, this compound acts as a competitive inhibitor of the HCV NS5B polymerase. It mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand. The 2'-fluoro-2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next nucleotide, thereby terminating the RNA chain elongation and halting viral replication.[5]

Pharmacological Properties

This compound is a potent and pan-genotypic inhibitor of HCV NS5B polymerase. Its efficacy has been demonstrated against multiple HCV genotypes. Importantly, it exhibits high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (μM)Reference
HCV NS5B Polymerase Genotype 1b 1.6[1][6]
HCV NS5B Polymerase Genotype 2a 2.8[1][6]
HCV NS5B Polymerase Genotype 3a 0.7[1][6]
HCV NS5B Polymerase Genotype 4a 2.6[1][6]
Human DNA Polymerase α 550 (weak inhibitor)[1][6]
Human DNA Polymerase β > 1000 (no inhibition)[1][6]
Human DNA Polymerase γ > 1000 (no inhibition)[1][6]
Human RNA Polymerase II > 100[1]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro potency of this compound against HCV NS5B polymerase.

hcv_assay_workflow start Start prepare_reaction Prepare Reaction Mixture: - NS5B Polymerase - Poly(U) template - ATP - Buffer (HEPES, NaCl, Glycerol, BSA) start->prepare_reaction add_inhibitor Add varying concentrations of this compound prepare_reaction->add_inhibitor incubate Incubate at 30°C for 60 minutes add_inhibitor->incubate quench Quench reaction with Stop Solution (Tris-HCl, NaOAc, SDS, EDTA, tRNA) incubate->quench purify Purify RNA product quench->purify analyze Analyze by Polyacrylamide Gel Electrophoresis (PAGE) purify->analyze quantify Visualize and quantify product using a phosphorimager analyze->quantify calculate_ic50 Calculate IC50 using non-linear regression quantify->calculate_ic50

Caption: Workflow for HCV NS5B polymerase inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: In a final volume, combine the HCV NS5B polymerase (e.g., 250 nM), a poly(U) template (e.g., 20 μg/mL), and ATP (e.g., 500 μM) in a reaction buffer containing 50 mM HEPES (pH 7.0), 5 mM NaCl, 10% glycerol, and 0.1 mg/mL BSA.[5]

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 60 minutes.[6]

  • Quenching the Reaction: Stop the reaction by adding a stop solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA).[6]

  • RNA Product Purification: Purify the resulting RNA product.

  • Analysis: Add gel loading dye (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heat the samples at 90°C for 5 minutes, and load them onto a 6% polyacrylamide sequencing gel.[6]

  • Quantification: After electrophoresis, expose the gel to a phosphorscreen and quantify the product using a phosphorimager.

  • IC50 Determination: Perform a non-linear regression analysis to determine the IC50 value.[6]

Human DNA Polymerase Inhibition Assay

This assay assesses the selectivity of this compound for the viral polymerase over human DNA polymerases.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, 20 μM of all four natural deoxynucleoside triphosphates, 4 μCi [α-³²P]dCTP, and 5 mM MgCl₂.[6]

  • Inhibitor and Enzyme Addition: Add increasing concentrations of this compound (up to 1 mM) to the reaction mixtures. Add human DNA polymerase α, β, or γ to final concentrations of 20, 18, and 50 μg/mL, respectively.[6]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[6]

  • Quenching the Reaction: Stop the reactions by adding 1 μL of 0.5 M EDTA.[6]

  • Quantification: Quantify the radiolabeled products.

  • IC50 Determination: Perform a non-linear fit to determine the IC50 value.[6]

Human RNA Polymerase II Inhibition Assay

This assay evaluates the effect of this compound on human RNA polymerase II.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a 25-μL in vitro transcription reaction mixture containing 100 ng of cytomegalovirus (CMV) immediate-early promoter DNA, 400 μM ATP, CTP, and UTP, 16 μM GTP, 10 μCi [α-³²P]GTP, and 3 mM MgCl₂ in a transcription buffer (20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, and 20% glycerol).[6]

  • Inhibitor Addition: Add various concentrations of this compound (up to 1 mM) to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 60 minutes.[6]

  • Quenching the Reaction: Stop the reactions by mixing with a stop solution.[6]

  • Analysis and Quantification: Purify the RNA product and analyze it by gel electrophoresis and phosphorimaging to quantify the level of transcription.

Conclusion

This compound is a potent and selective inhibitor of the HCV NS5B polymerase, representing a key active metabolite in the treatment of Hepatitis C. Its mechanism as a chain terminator provides a high barrier to resistance. The experimental protocols detailed in this guide offer a framework for the in vitro characterization of this compound and similar nucleotide analog inhibitors. Understanding the chemical properties, metabolic activation, and pharmacological profile of this compound is essential for researchers and professionals involved in the development of novel antiviral therapies.

References

The Genesis of a Hepatitis C Cure: A Technical Chronicle of PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Foster City, CA – November 20, 2025 – In the landscape of antiviral drug discovery, the development of PSI-7409 and its revolutionary prodrug, sofosbuvir, stands as a landmark achievement in the fight against chronic Hepatitis C virus (HCV) infection. This in-depth guide provides a technical narrative of the discovery, mechanism of action, and pivotal experimental findings that paved the way for a new era of highly effective, interferon-free HCV therapy.

Discovery and Historical Context

The journey to this compound began with the pursuit of a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Sofosbuvir (formerly PSI-7977) was discovered in 2007 by Dr. Michael J. Sofia at Pharmasset, a company later acquired by Gilead Sciences. This nucleotide analog prodrug was designed to efficiently deliver its active triphosphate metabolite, this compound, to the liver, the primary site of HCV replication.

Prior to the advent of direct-acting antivirals (DAAs) like sofosbuvir, the standard of care for HCV involved long and arduous regimens of pegylated interferon and ribavirin, which were associated with significant side effects and suboptimal cure rates. The discovery of sofosbuvir marked a paradigm shift, offering a much-needed, well-tolerated oral treatment with pan-genotypic activity. Following promising preclinical and clinical studies, sofosbuvir, under the brand name Sovaldi®, received FDA approval in 2013, heralding a new age of curative therapy for millions living with Hepatitis C.

Mechanism of Action: Targeting the Viral Replication Engine

This compound is the pharmacologically active molecule responsible for the antiviral effect of sofosbuvir. As a uridine nucleotide analog, it acts as a chain terminator for the HCV NS5B polymerase.

Metabolic Activation Pathway:

Upon oral administration, sofosbuvir is absorbed and undergoes extensive first-pass metabolism in the liver. A series of enzymatic reactions, including hydrolysis by human cathepsin A and carboxylesterase 1, followed by deamination and subsequent phosphorylation by cellular kinases, converts the prodrug into the active triphosphate form, this compound.

Sofosbuvir Metabolic Pathway Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A Monophosphate This compound Monophosphate Metabolite_X->Monophosphate HINT1 Diphosphate This compound Diphosphate Monophosphate->Diphosphate UMP-CMPK Inactive_Metabolite Inactive Metabolite (GS-331007) Monophosphate->Inactive_Metabolite Dephosphorylation PSI_7409 This compound (Active Triphosphate) Diphosphate->PSI_7409 NDPK

Figure 1: Metabolic activation pathway of sofosbuvir to its active triphosphate form, this compound.

Once formed, this compound is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next nucleotide, leading to premature termination of RNA synthesis and halting viral replication.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

HCV Genotype NS5B Polymerase IC50 (µM) for this compound
Genotype 1b (Con1)1.6[1]
Genotype 2a (JFH1)2.8[1]
Genotype 3a0.7[1]
Genotype 4a2.6[1]
Table 1: Inhibitory activity of this compound against HCV NS5B polymerases from various genotypes.
Human Polymerase IC50 (µM) for this compound
DNA Polymerase α550[1][2]
DNA Polymerase β>1000[1][2]
DNA Polymerase γ>1000[1][2]
Table 2: Selectivity of this compound against human DNA polymerases.

Resistance Profile

The primary resistance-associated substitution for sofosbuvir is the S282T mutation in the NS5B polymerase active site.[3][4] While this mutation confers reduced susceptibility to the drug, it also significantly impairs the replication fitness of the virus.[5] Consequently, the S282T variant is rarely observed in clinical settings and, when detected, often reverts to the wild-type sequence in the absence of drug pressure.[6]

Parameter Value Reference
Fold-change in sofosbuvir susceptibility with S282T2.4 to 19.4-fold[5]
Replication capacity of S282T mutant (% of wild-type)3.2% to 22%[5]
Table 3: Impact of the S282T resistance mutation.

Detailed Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

HCV_NS5B_Inhibition_Assay cluster_prep Reaction Preparation cluster_incubation Incubation & Termination cluster_analysis Product Analysis Prep_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - DTT, MgCl2 - NTPs (ATP, CTP, GTP, UTP) - Radiolabeled NTP (e.g., [α-32P]UTP) - RNA template/primer (e.g., poly(A)/oligo(U)) Add_Enzyme Add recombinant HCV NS5B Polymerase Prep_Mix->Add_Enzyme Add_Inhibitor Add varying concentrations of this compound Add_Enzyme->Add_Inhibitor Incubate Incubate at optimal temperature (e.g., 30°C for 60 minutes) Add_Inhibitor->Incubate Stop_Reaction Terminate reaction with stop solution (e.g., EDTA) Incubate->Stop_Reaction Purify_RNA Purify radiolabeled RNA product Stop_Reaction->Purify_RNA Quantify Quantify radioactivity (e.g., scintillation counting or phosphorimaging) Purify_RNA->Quantify Calculate_IC50 Calculate IC50 value from dose-response curve Quantify->Calculate_IC50

Figure 2: Experimental workflow for the HCV NS5B polymerase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), 1 mM DTT, 5 mM MgCl₂, a mixture of all four ribonucleoside triphosphates (NTPs), and a radiolabeled NTP (e.g., [α-³²P]UTP). A template-primer, such as poly(A)/oligo(U), is also included.[7]

  • Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

  • Termination: The reaction is stopped by the addition of a quenching solution containing EDTA.

  • Product Quantification: The newly synthesized, radiolabeled RNA is captured and the amount of incorporated radioactivity is measured using techniques such as scintillation counting or phosphorimaging.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the polymerase activity (IC₅₀) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of replication.

  • Compound Treatment: The cells are treated with various concentrations of sofosbuvir.

  • Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.

  • EC₅₀ Determination: The effective concentration of sofosbuvir that inhibits 50% of HCV replication (EC₅₀) is calculated from the dose-response curve.

Intracellular Triphosphate Analysis

This assay quantifies the amount of the active metabolite, this compound, that is formed inside cells.

Intracellular_Triphosphate_Analysis cluster_cell_prep Cell Preparation and Treatment cluster_extraction Metabolite Extraction cluster_lcms LC-MS/MS Analysis Seed_Cells Seed cells (e.g., Huh-7 or primary hepatocytes) in culture plates Treat_Cells Treat cells with sofosbuvir for a specified time course Seed_Cells->Treat_Cells Wash_Cells Wash cells with ice-cold PBS Treat_Cells->Wash_Cells Lyse_Cells Lyse cells and extract metabolites with cold 70% methanol Wash_Cells->Lyse_Cells Centrifuge Centrifuge to pellet cell debris Lyse_Cells->Centrifuge Analyze_Supernatant Analyze the supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Quantify_Metabolite Quantify this compound using a standard curve Analyze_Supernatant->Quantify_Metabolite

Figure 3: Workflow for the analysis of intracellular this compound levels.

Methodology:

  • Cell Treatment: Primary human hepatocytes or Huh-7 cells are incubated with sofosbuvir for various time points.

  • Metabolite Extraction: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with ice-cold 70% methanol to extract the intracellular metabolites.

  • Sample Preparation: The cell lysates are centrifuged to remove precipitated proteins and cellular debris.

  • LC-MS/MS Analysis: The supernatant containing the intracellular metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of the metabolite.

Conclusion

The discovery and development of this compound and its prodrug sofosbuvir represent a triumph of medicinal chemistry and a deep understanding of viral enzymology. By effectively targeting the HCV NS5B polymerase with high potency and selectivity, this therapeutic agent has fundamentally transformed the treatment of Hepatitis C, offering a safe, simple, and curative oral regimen for a once-chronic disease. The methodologies and data presented herein provide a technical foundation for researchers and drug development professionals, underscoring the scientific rigor that led to this groundbreaking medical advancement.

References

The Intracellular Journey of Sofosbuvir: A Technical Guide to the Formation of PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular transformation of the direct-acting antiviral agent Sofosbuvir into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that must undergo a precise series of metabolic steps within the host cell to exert its therapeutic effect. This document provides a comprehensive overview of this activation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

The Metabolic Activation Cascade of Sofosbuvir

Sofosbuvir is designed as a phosphoramidate prodrug to enhance its cell permeability and deliver the nucleotide analog to the site of HCV replication, primarily hepatocytes.[1] Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate metabolite, this compound.[2] This process is initiated by the hydrolysis of the carboxyl ester moiety.[3]

The key enzymatic players in this intracellular activation are:

  • Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These hydrolases are responsible for the initial cleavage of the ester group on Sofosbuvir, forming an intermediate metabolite.[4][5]

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This phosphoramidase then cleaves the phosphoramidate bond, releasing the monophosphate metabolite, GS-331007 monophosphate (GS-331007-MP).[3][4]

  • Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK): This kinase catalyzes the first phosphorylation step, converting the monophosphate form to the diphosphate metabolite.[4]

  • Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation is carried out by NDPK, which adds the terminal phosphate group to generate the active triphosphate, this compound.[4]

The resulting this compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] It acts as a chain terminator when incorporated into the nascent viral RNA strand, thereby halting viral replication.[2] The negatively charged phosphate groups of the mono-, di-, and triphosphate metabolites effectively trap them within the cell, leading to an accumulation of the active compound at its site of action.[4][6]

Quantitative Analysis of Intracellular Metabolites

The efficiency of Sofosbuvir's intracellular conversion has been quantified in various cell types. The following tables summarize key pharmacokinetic data for Sofosbuvir and its metabolites.

MetaboliteCell TypeMedian Concentration (fmol/10⁶ cells)Concentration Range (fmol/10⁶ cells)Reference
GS-331007 MonophosphatePBMCs22051.5 to 846[7]
GS-331007 DiphosphatePBMCs70.225.8 to 275[7]
This compound (Triphosphate)PBMCs85954.5 to 6,756[7]
This compound (Triphosphate)Red Blood Cells2.911.14 to 10.4[7]

PBMCs: Peripheral Blood Mononuclear Cells

MetaboliteCell TypeHalf-life (hours)Reference
GS-331007 MonophosphatePBMCs14[7]
This compound (Triphosphate)PBMCs26[7]
Sofosbuvir (in plasma)-0.4[8]
GS-331007 (inactive metabolite in plasma)-27[8]

Visualizing the Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Sofosbuvir and a typical experimental workflow for its analysis.

Sofosbuvir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Sofosbuvir Sofosbuvir Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_X Intermediate Metabolite Sofosbuvir_in->Metabolite_X CES1 / CatA GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK GS_331007 GS-331007 (Inactive Nucleoside) GS_331007_MP->GS_331007 Dephosphorylation PSI_7409 This compound (Active Triphosphate) GS_331007_DP->PSI_7409 NDPK HCV_RNA_Polymerase HCV NS5B Polymerase PSI_7409->HCV_RNA_Polymerase Extracellular Space Extracellular Space GS_331007->Extracellular Space Efflux Replication_Blocked Viral Replication Blocked HCV_RNA_Polymerase->Replication_Blocked

Intracellular metabolic activation of Sofosbuvir.

Experimental_Workflow cluster_cell_culture Cell Culture & Incubation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A1 Seed cells (e.g., Huh-7, primary hepatocytes) A2 Incubate with Sofosbuvir (defined concentration and time) A1->A2 B1 Cell Lysis A2->B1 B2 Solid-Phase Extraction (SPE) to separate phosphate forms B1->B2 C1 Chromatographic Separation (e.g., Reverse-Phase) B2->C1 C2 Mass Spectrometry Detection (MRM mode) C1->C2 D1 Quantification using standard curves C2->D1 D2 Data Interpretation D1->D2

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PSI-7409: A Potent HCV NS5B Polymerase Inhibitor

This technical guide provides a comprehensive overview of this compound, the active triphosphate metabolite of the groundbreaking direct-acting antiviral, Sofosbuvir. We will delve into its mechanism of action as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, its in-vitro efficacy, resistance profile, and the key experimental protocols used for its evaluation.

Introduction: Targeting the Engine of HCV Replication

The Hepatitis C Virus (HCV) is a single-stranded RNA virus that relies on a viral-encoded enzyme, the NS5B RNA-dependent RNA polymerase (RdRp), for the replication of its genome.[1] This enzyme is essential for the viral life cycle, making it a prime target for antiviral therapies.[2] NS5B inhibitors are a class of direct-acting antivirals (DAAs) that directly target this enzyme.[3][4]

This compound is a uridine nucleotide analog inhibitor.[5] It is not administered directly but is formed intracellularly from the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[6][7] Once activated to its triphosphate form (this compound), it acts as a highly effective chain terminator of the nascent viral RNA strand, thereby halting replication.[4][5] Its high barrier to resistance and pan-genotypic activity have made it a cornerstone of modern HCV treatment regimens.[5]

Chemical Profile of this compound

  • Chemical Name: [[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[8]

  • Molecular Formula: C₁₀H₁₆FN₂O₁₄P₃[8][9]

  • Molecular Weight: 500.16 g/mol [8][9]

  • Synonyms: GS-461203[8]

Mechanism of Action: From Prodrug to Active Inhibitor

The journey of this compound begins with the administration of its prodrug, Sofosbuvir (PSI-7977). Sofosbuvir is designed to efficiently enter hepatocytes, the primary site of HCV replication. Once inside the cell, it undergoes a multi-step metabolic activation to yield the pharmacologically active this compound.

This activation pathway begins with the hydrolysis of the carboxyl ester on Sofosbuvir by cellular enzymes like human cathepsin A (CatA) or carboxylesterase 1 (CES1).[10] This is followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (Hint1), resulting in the monophosphate intermediate, PSI-7411.[10] Cellular kinases then sequentially phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, this compound.[10]

G cluster_0 Extracellular Space cluster_1 Hepatocyte Cytoplasm cluster_2 HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Prodrug Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Uptake Metabolite1 Intermediate Metabolite (PSI-352707) Sofosbuvir_in->Metabolite1 Carboxylesterase 1 / Cathepsin A PSI7411 Monophosphate (PSI-7411) Metabolite1->PSI7411 HINT1 Diphosphate Diphosphate PSI7411->Diphosphate UMP-CMP Kinase PSI7409 Active Triphosphate (this compound) Diphosphate->PSI7409 NDP Kinase NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibition Termination Chain Termination RNA_synthesis Viral RNA Synthesis NS5B->RNA_synthesis RNA_synthesis->Termination

Figure 1: Intracellular activation of Sofosbuvir to this compound and subsequent NS5B inhibition.

Once formed, this compound acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP). The HCV NS5B polymerase incorporates this compound into the growing viral RNA chain.[5] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinders the addition of the next incoming nucleotide, effectively terminating the elongation of the RNA chain.[5] This premature termination prevents the successful replication of the viral genome.

G cluster_0 Substrates cluster_1 Enzyme Action cluster_2 Outcome UTP UTP (Natural Substrate) NS5B HCV NS5B Polymerase UTP->NS5B PSI7409 This compound (Uridine Analog) PSI7409->NS5B Competes with UTP Elongation RNA Chain Elongation NS5B->Elongation Incorporation of UTP Termination RNA Chain Termination NS5B->Termination Incorporation of this compound

Figure 2: Competitive inhibition of NS5B polymerase by this compound leading to chain termination.

Quantitative Efficacy and Selectivity

This compound demonstrates potent activity against the NS5B polymerase across multiple HCV genotypes. Importantly, it exhibits high selectivity for the viral polymerase over human cellular polymerases, which is a critical factor for its favorable safety profile.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase
HCV GenotypeIC₅₀ (μM)
Genotype 1b1.6[6][11]
Genotype 2a2.8[6][11]
Genotype 3a0.7[6][11]
Genotype 4a2.6[6][11]
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of this compound against Human Polymerases
Human PolymeraseIC₅₀ (μM)
DNA Polymerase α550[6][11]
DNA Polymerase β> 1000 (No inhibition at 1 mM)[6][11]
DNA Polymerase γ> 1000 (No inhibition at 1 mM)[6][11]
RNA Polymerase II> 100 (Weak inhibition)[6]

The data clearly indicates that significantly higher concentrations of this compound are required to inhibit human polymerases compared to the viral NS5B polymerase, highlighting its specificity.

Resistance Profile

A key advantage of Sofosbuvir and its active form this compound is the high barrier to resistance. The primary resistance-associated substitution (RAS) is S282T in the NS5B active site.[7][12] This mutation confers a significant fitness cost to the virus, resulting in reduced replication capacity.[12] Consequently, the S282T variant is rarely observed in clinical settings, and when it does emerge, it tends to be unstable and may revert to the wild-type sequence after treatment cessation.[12]

Experimental Protocols

The evaluation of NS5B inhibitors like this compound relies on robust in-vitro and cell-based assays. Below are detailed methodologies for two key experiments.

In Vitro NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

G start Start prep Prepare Reaction Mix: - Buffer (Tris, MgCl₂) - Recombinant NS5B - RNA template/primer start->prep add_inhibitor Add this compound (or test compound) at various concentrations prep->add_inhibitor pre_incubate Pre-incubate mixture (e.g., 30 min at 37°C) add_inhibitor->pre_incubate initiate Initiate Reaction: Add NTP mix containing radiolabeled nucleotide (e.g., [α-³²P]CTP) pre_incubate->initiate incubate Incubate to allow RNA synthesis (e.g., 60 min at 37°C) initiate->incubate quench Quench Reaction (Add EDTA) incubate->quench separate Separate Products (Denaturing Polyacrylamide Gel Electrophoresis - PAGE) quench->separate quantify Quantify Radiolabeled RNA: - Expose gel to phosphor screen - Scan with imager separate->quantify analyze Analyze Data: - Plot % inhibition vs. concentration - Calculate IC₅₀ value quantify->analyze end End analyze->end

Figure 3: Workflow for an in vitro NS5B polymerase inhibition assay.

Methodology:

  • Enzyme and Template Preparation: Recombinant NS5B polymerase, often with a C-terminal truncation of 21 amino acids for improved solubility, is purified.[1][13] A synthetic RNA template/primer, such as a poly(A) template with an oligo(U) primer, is used as the substrate.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction mixture with buffer (e.g., 50 mM Tris-HCl), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), the NS5B enzyme, and the RNA template/primer.[11]

  • Inhibitor Addition: this compound or other test compounds are serially diluted and added to the wells. A DMSO vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition) are included.

  • Reaction Initiation: The reaction is initiated by adding a mix of the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]CTP or [α-³³P]UTP).[1][14]

  • Incubation and Quenching: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes) and is then stopped by adding a quenching solution containing EDTA.[11][14]

  • Product Analysis: The newly synthesized, radiolabeled RNA product is separated from unincorporated nucleotides, often by precipitation or gel electrophoresis.[14]

  • Quantification and IC₅₀ Determination: The amount of incorporated radioactivity is measured using a scintillation counter or phosphorimager. The percentage of inhibition is calculated relative to the controls. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity in a more biologically relevant context by using human liver-derived cells that autonomously replicate HCV RNA.

G cluster_EC50 EC₅₀ Determination (Antiviral Activity) cluster_CC50 CC₅₀ Determination (Cytotoxicity) start Start seed_cells Seed Huh-7 cells harboring HCV replicon (with luciferase reporter) into 384-well plates start->seed_cells add_compound Add Sofosbuvir (prodrug) or other test compounds in 10-point dose titrations seed_cells->add_compound incubate Incubate plates for 3 days at 37°C, 5% CO₂ add_compound->incubate multiplex_assay Perform Multiplex Assay in the same well incubate->multiplex_assay lyse_luc Lyse cells and add luciferase substrate multiplex_assay->lyse_luc add_calcein Add Calcein AM multiplex_assay->add_calcein end End read_lum Read luminescence signal lyse_luc->read_lum calc_ec50 Calculate EC₅₀ read_lum->calc_ec50 calc_ec50->end read_fluor Read fluorescence add_calcein->read_fluor calc_cc50 Calculate CC₅₀ read_fluor->calc_cc50 calc_cc50->end

Figure 4: Workflow for a high-throughput HCV replicon inhibition assay.

Methodology:

  • Cell Line: The assay uses a human hepatoma cell line (e.g., Huh-7) that has been engineered to contain a subgenomic HCV replicon.[15][16] This replicon RNA contains the non-structural genes necessary for replication (including NS5B) and often includes a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of replication levels.[15]

  • Assay Procedure:

    • Replicon-harboring cells are seeded into 384-well plates.[15]

    • The test compound (in this case, the prodrug Sofosbuvir, as the active triphosphate cannot cross the cell membrane) is serially diluted in DMSO and added to the cells.[15]

    • Plates are incubated for a period of 3 days at 37°C to allow for multiple rounds of replication.[15]

  • Quantification of Antiviral Activity (EC₅₀):

    • After incubation, cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is directly proportional to the level of HCV RNA replication, is measured using a luminometer.[15]

    • The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response curve.

  • Quantification of Cytotoxicity (CC₅₀):

    • To ensure that the observed reduction in replication is not due to cell death, a concurrent cytotoxicity assay is performed.[15]

    • A viability reagent, such as Calcein AM, is added to the wells. Live cells convert the non-fluorescent Calcein AM into a fluorescent product.[15]

    • Fluorescence is measured, and the 50% cytotoxic concentration (CC₅₀) is calculated.

  • Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A high SI value is desirable, indicating that the compound is effective at concentrations far below those that cause toxicity.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator, favorable resistance profile, and pan-genotypic activity have established its parent prodrug, Sofosbuvir, as a transformative agent in the treatment of chronic hepatitis C. The experimental frameworks detailed herein provide the foundation for the continued discovery and characterization of novel polymerase inhibitors, furthering the quest for effective antiviral therapies.

References

An In-depth Technical Guide to the Biochemical Profile of PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biochemical profile of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, metabolic activation, in vitro activity, and resistance profile.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2] As a uridine nucleotide analog, this compound mimics the natural substrate for the polymerase. Upon incorporation into the nascent RNA strand, it acts as a chain terminator, effectively halting viral replication.[2] Its mechanism of action involves binding to the GDD active site motif of the NS5B polymerase.[2]

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against various HCV genotypes. The 50% inhibitory concentration (IC50) values against different HCV NS5B polymerases are summarized in the table below. The compound exhibits significant selectivity, with weak inhibition of human DNA polymerase α and no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[3][4]

Target Enzyme Genotype/Type IC50 (μM)
HCV NS5B PolymeraseGenotype 1b (Con1)1.6
HCV NS5B PolymeraseGenotype 2a (JFH1)2.8
HCV NS5B PolymeraseGenotype 3a0.7
HCV NS5B PolymeraseGenotype 4a2.6
Human DNA Polymerase α-550
Human DNA Polymerase β->1000
Human DNA Polymerase γ->1000

Intracellular Metabolism and Activation

This compound is the active intracellular metabolite of the prodrug sofosbuvir (PSI-7977). Sofosbuvir is a phosphoramidate prodrug designed to efficiently deliver the nucleotide analog into hepatocytes. The metabolic activation is a multi-step process involving several host cell enzymes.

The initial step is the hydrolysis of the carboxyl ester of sofosbuvir by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5][6] This is followed by the removal of the amino acid moiety by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form, PSI-7411.[5][6] Subsequently, cellular kinases, UMP-CMP kinase and nucleoside diphosphate kinase, sequentially phosphorylate PSI-7411 to the diphosphate (PSI-7410) and finally to the active triphosphate, this compound.[5][6][7]

The intracellular concentrations of this compound can vary depending on the cell type. In clone A HCV replicon cells, the concentration of this compound gradually increases, reaching a maximum of approximately 25 μM over 48 hours.[3][4][5] In contrast, the formation is much more rapid in primary human hepatocytes, where it reaches a maximum intracellular concentration of about 100 μM within 4 hours and maintains this level for at least 48 hours.[3][4][5]

metabolic_pathway cluster_prodrug Prodrug cluster_intermediates Metabolic Intermediates cluster_active Active Metabolite Sofosbuvir (PSI-7977) Sofosbuvir (PSI-7977) PSI-352707 PSI-352707 Sofosbuvir (PSI-7977)->PSI-352707 Cathepsin A / CES1 PSI-7411 (Monophosphate) PSI-7411 (Monophosphate) PSI-352707->PSI-7411 (Monophosphate) HINT1 PSI-7410 (Diphosphate) PSI-7410 (Diphosphate) PSI-7411 (Monophosphate)->PSI-7410 (Diphosphate) UMP-CMP Kinase This compound (Triphosphate) This compound (Triphosphate) PSI-7410 (Diphosphate)->this compound (Triphosphate) Nucleoside Diphosphate Kinase

Metabolic activation pathway of Sofosbuvir to this compound.

Resistance Profile

Resistance to sofosbuvir is primarily associated with the S282T substitution in the NS5B polymerase.[2][8][9] However, the selection of this resistance mutation is rare and is associated with a significant reduction in viral fitness.[9] Studies have shown a high barrier to resistance for sofosbuvir-containing regimens.[10] While other treatment-emergent variants like L159F and V321A have been identified, they do not confer significant resistance to sofosbuvir.[9]

Experimental Protocols

This assay determines the in vitro inhibitory activity of this compound against HCV NS5B polymerase.

  • Enzyme: Recombinant HCV NS5B polymerases from various genotypes (e.g., 1b_Con1, 2a_JFH1, 3a, 4a).

  • Template: An HCV IRES (Internal Ribosome Entry Site) template is used for RNA synthesis.

  • Reaction Mixture: The reaction mixture typically contains the NS5B polymerase, the RNA template, a mixture of ATP, CTP, and GTP, and radiolabeled [α-³²P]UTP.

  • Procedure:

    • Increasing concentrations of this compound are added to the reaction mixtures.

    • The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reactions are quenched by the addition of 0.5 M EDTA.

    • The radiolabeled RNA products are quantified using phosphorimaging.

    • IC50 values are calculated from the dose-response curves generated from at least two independent experiments performed in duplicate.[11]

experimental_workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (NS5B, RNA template, NTPs, [α-³²P]UTP) B Add Increasing Concentrations of this compound A->B C Initiate Reaction with Enzyme B->C D Incubate at 37°C C->D E Quench Reaction with EDTA D->E F Quantify Radiolabeled RNA Product (Phosphorimaging) E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H

Workflow for HCV NS5B Polymerase Inhibition Assay.

This assay assesses the selectivity of this compound by measuring its inhibitory effect on human DNA polymerases.

  • Enzymes: Human DNA polymerase α, β, or γ.

  • Reaction Mixture: A 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, activated calf thymus DNA, all four natural deoxynucleoside triphosphates (dNTPs), [α-³²P]dCTP, 5 mM MgCl₂, and increasing concentrations of this compound.

  • Procedure:

    • The respective DNA polymerase (α, β, or γ) is added to the reaction mixture.

    • The reactions are incubated at 37°C for 30 minutes.

    • Reactions are stopped by adding 1 μL of 0.5 M EDTA.

    • The amount of incorporated radiolabeled dCTP is quantified to determine the polymerase activity.[3]

This protocol is used to determine the intracellular concentrations of this compound and its metabolites.

  • Cell Lines: Clone A HCV replicon cells or primary human hepatocytes.

  • Labeling: Cells are incubated with radiolabeled PSI-7851 (the parent prodrug of sofosbuvir).

  • Procedure:

    • Cells are incubated with the radiolabeled compound for various time points (e.g., up to 72 hours).

    • At each time point, cells are harvested and the intracellular contents are extracted.

    • The cell extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its various metabolites.

    • The amount of each radiolabeled species is quantified.

    • A standard curve for this compound is used to calculate the intracellular concentration in pmol/10⁶ cells, which is then converted to a molar concentration.[5][7]

References

PSI-7409: A Comprehensive Technical Guide on its Core Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977), is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] This document provides an in-depth technical overview of the pharmacology of this compound, intended for researchers, scientists, and professionals involved in drug development. It covers the molecule's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Core Pharmacology

Mechanism of Action

This compound is a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This viral enzyme is essential for the replication of the HCV genome.[3] The prodrug, Sofosbuvir, is administered orally and readily crosses the cell membrane into hepatocytes.[4]

Once inside the hepatocyte, Sofosbuvir undergoes a multi-step intracellular conversion to its active triphosphate form, this compound.[4] This bioactivation pathway is crucial for its antiviral efficacy. This compound then acts as a competitive inhibitor of the natural nucleotide (uridine triphosphate) for the active site of the NS5B polymerase.[1] Upon incorporation into the nascent viral RNA strand, this compound acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[1]

A key feature of this compound is its high barrier to resistance.[5] While the S282T substitution in the NS5B polymerase has been identified as conferring resistance in vitro, it is rarely observed in clinical settings and is associated with reduced viral fitness.[1][5]

Pharmacokinetics

Direct measurement of intracellular this compound levels in humans is challenging. Pharmacokinetic studies primarily focus on the parent prodrug, Sofosbuvir, and its major, inactive, circulating metabolite, GS-331007.[6]

In vitro studies in human hepatocytes have shown that this compound reaches a maximum intracellular concentration of approximately 100 μM within 4 hours of exposure to Sofosbuvir and maintains this concentration for at least 48 hours.[7] In contrast, in clone A cells, this compound levels gradually increase to about 25 μM over 48 hours.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound and its parent compound, Sofosbuvir.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase

HCV GenotypeIC50 (μM)
Genotype 1b1.6[7][8]
Genotype 2a2.8[7][8]
Genotype 3a0.7[7][8]
Genotype 4a2.6[7][8]

Table 2: Selectivity of this compound

PolymeraseIC50 (μM)
Human DNA Polymerase α550[7][8]
Human DNA Polymerase β>1000[7][8]
Human DNA Polymerase γ>1000[7][8]

Table 3: Pharmacokinetic Parameters of Sofosbuvir and GS-331007 in Healthy Subjects

ParameterSofosbuvirGS-331007
Tmax (h)0.5 - 22 - 4
Protein Binding (%)61 - 65Minimal
Elimination Half-life (h)~0.4~27

Data for this table was synthesized from multiple sources but specific values can be found in the Sofosbuvir prescribing information.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core principles of key experiments used to characterize this compound.

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase from the desired genotype is purified. A homopolymeric RNA template (e.g., poly(A)) and a corresponding radiolabeled nucleotide triphosphate (e.g., [α-33P]UTP) are prepared.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. The NS5B enzyme, RNA template, and varying concentrations of the test compound (this compound) are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the nucleotide triphosphate mix, including the radiolabeled nucleotide.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.

  • Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using trichloroacetic acid (TCA) and collected on a filter plate.

  • Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Intracellular Triphosphate Formation Assay

Objective: To measure the intracellular concentration of the active metabolite this compound in cells treated with Sofosbuvir.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., primary human hepatocytes or Huh-7 cells) is cultured and treated with Sofosbuvir at various concentrations and for different durations.

  • Cell Lysis and Extraction: At the end of the incubation period, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract intracellular metabolites.

  • Sample Preparation: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the intracellular metabolites is collected. The supernatant is then dried under vacuum.

  • LC-MS/MS Analysis: The dried extract is reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific and sensitive method is developed to separate and quantify this compound from other intracellular components. A stable isotope-labeled internal standard is typically used for accurate quantification.

  • Data Analysis: A standard curve is generated using known concentrations of a this compound reference standard. The intracellular concentration of this compound in the cell extracts is then calculated based on this standard curve and normalized to the cell number.

HCV Replicon Assay

Objective: To evaluate the antiviral activity of Sofosbuvir in a cell-based system that mimics HCV replication.

Methodology:

  • Cell Line: A stable human hepatoma cell line (e.g., Huh-7) containing a subgenomic or full-length HCV replicon is used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of Sofosbuvir.

  • Incubation: The cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).

  • Quantification of HCV Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer.

    • RNA Quantification: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine if the observed antiviral effect is due to inhibition of HCV replication rather than general cellular toxicity.

  • Data Analysis: The EC50 (50% effective concentration) is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations

The following diagrams illustrate the key pharmacological pathway and a general experimental workflow for this compound.

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir_ext Sofosbuvir (Oral Administration) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Cellular Uptake Metabolite_MP This compound Monophosphate Sofosbuvir_int->Metabolite_MP Hydrolysis (Cathepsin A/CES1) & Phosphoramidase Cleavage (HINT1) Metabolite_DP This compound Diphosphate Metabolite_MP->Metabolite_DP Phosphorylation (UMP-CMPK) PSI7409 This compound (Active Triphosphate) Metabolite_DP->PSI7409 Phosphorylation (NDPK) HCV_RNA_Polymerase HCV NS5B Polymerase PSI7409->HCV_RNA_Polymerase Inhibition Chain_Termination Chain Termination PSI7409->Chain_Termination Incorporation Viral_RNA_Replication Viral RNA Replication HCV_RNA_Polymerase->Viral_RNA_Replication Viral_RNA_Replication->Chain_Termination

Caption: Intracellular activation of Sofosbuvir to its active form, this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_intracellular Intracellular Analysis cluster_evaluation Pharmacological Evaluation Polymerase_Assay NS5B Polymerase Inhibition Assay Potency Potency (IC50, EC50) Polymerase_Assay->Potency Replicon_Assay HCV Replicon Assay Replicon_Assay->Potency Selectivity Selectivity Index (SI) Replicon_Assay->Selectivity Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->Selectivity Triphosphate_Assay Intracellular Triphosphate Formation Assay Metabolism Intracellular Activation Triphosphate_Assay->Metabolism

Caption: General experimental workflow for characterizing the pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols: PSI-7409 In Vitro Polymerase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog, this compound directly targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Its mechanism of action involves incorporation into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[1][3] The evaluation of novel polymerase inhibitors and the characterization of their inhibitory properties rely on robust in vitro assays. This document provides a detailed protocol for an in vitro polymerase inhibition assay to determine the inhibitory activity of this compound against HCV NS5B polymerase.

Mechanism of Action

This compound acts as a competitive inhibitor of the natural nucleotide substrate (UTP) for the HCV NS5B polymerase.[4] Upon incorporation into the growing RNA chain, the modified sugar moiety of this compound prevents the addition of subsequent nucleotides, thereby acting as a chain terminator.[1][3] This targeted inhibition is highly specific to the viral polymerase, with significantly less activity against human DNA and RNA polymerases, contributing to its favorable safety profile.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the polymerase activity. The table below summarizes the reported IC50 values for this compound against various HCV genotypes and human polymerases.

Polymerase TargetGenotype/TypeIC50 (μM)
HCV NS5BGenotype 1b1.6
HCV NS5BGenotype 2a2.8
HCV NS5BGenotype 3a0.7
HCV NS5BGenotype 4a2.6
Human DNA Polymerase α-550
Human DNA Polymerase β->1000
Human DNA Polymerase γ->1000

Data compiled from multiple sources.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro polymerase inhibition assay.

InhibitionAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Template/Primer, NTPs, and this compound SerialDilution Perform Serial Dilution of this compound Reagents->SerialDilution AssaySetup Set up Reaction in 96-well Plate SerialDilution->AssaySetup Incubation Incubate at 37°C AssaySetup->Incubation Quench Quench Reaction Incubation->Quench Detection Detect Incorporated Radiolabeled Nucleotide Quench->Detection Analysis Data Analysis and IC50 Calculation Detection->Analysis

Caption: Workflow for the this compound in vitro polymerase inhibition assay.

Experimental Protocol

This protocol describes a radiometric filter-binding assay to measure the inhibition of HCV NS5B polymerase by this compound. The assay measures the incorporation of a radiolabeled nucleotide into a synthetic RNA template.

Materials and Reagents
  • Enzyme: Recombinant HCV NS5B polymerase (e.g., from genotype 1b, with a C-terminal truncation for enhanced solubility).

  • Template/Primer: Poly(rA) template and oligo(dT) primer.

  • Nucleotides: Unlabeled UTP, ATP, CTP, GTP.

  • Radiolabeled Nucleotide: [α-³²P]UTP or [³H]UTP.

  • Inhibitor: this compound (triphosphate form).

  • Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 2 mM EDTA, 60 mM NaCl, 10% glycerol, 0.4 U/μL RNase inhibitor.

  • Quench Solution: 100 mM EDTA.

  • Wash Buffer: 2X SSC (Saline-Sodium Citrate) buffer with 10 mM sodium pyrophosphate.

  • Scintillation Fluid.

  • 96-well reaction plates.

  • Filter plates (e.g., glass fiber).

  • TopCount or similar scintillation counter.

Procedure
  • Preparation of Reagents:

    • Prepare the 2X Assay Buffer and store it at -20°C.

    • Dilute the HCV NS5B polymerase to the desired working concentration (e.g., 20 nM) in 1X Assay Buffer. Keep the enzyme on ice.

    • Prepare a stock solution of the poly(rA)/oligo(dT) template/primer mix (e.g., 200 µg/mL poly(rA) and 20 µg/mL oligo(dT)).

    • Prepare a nucleotide mix containing unlabeled UTP and the radiolabeled UTP. The final concentration of UTP in the reaction should be at or near its Km value for the polymerase.

    • Prepare a stock solution of this compound in nuclease-free water or an appropriate buffer. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM).

  • Assay Reaction Setup:

    • The final reaction volume is typically 50 µL.

    • In a 96-well plate, add the following components in order:

      • 25 µL of 2X Assay Buffer.

      • 5 µL of the diluted this compound or vehicle control (for no-inhibitor and maximum activity controls).

      • 10 µL of the template/primer mix.

      • 5 µL of the diluted HCV NS5B polymerase.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the nucleotide mix (containing the radiolabeled UTP).

  • Incubation:

    • Incubate the reaction plate at 37°C for 1 to 2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Quenching the Reaction:

    • Stop the reaction by adding 50 µL of Quench Solution to each well.

  • Detection of Incorporated Radioactivity:

    • Transfer the quenched reactions to a filter plate.

    • Wash the filter plate multiple times (e.g., 3-5 times) with cold Wash Buffer to remove unincorporated nucleotides.

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Counts_Inhibitor - Counts_Background) / (Counts_Max_Activity - Counts_Background))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HCV RNA replication and its inhibition by this compound.

HCV_Replication_Inhibition cluster_replication HCV RNA Replication cluster_inhibition Inhibition by this compound HCV_RNA HCV (+) RNA Genome NS5B NS5B RdRp HCV_RNA->NS5B Template Negative_Strand (-) RNA Intermediate NS5B->Negative_Strand Synthesis New_Positive_Strand New (+) RNA Genomes NS5B->New_Positive_Strand Synthesis Terminated_RNA Chain-Terminated RNA NS5B->Terminated_RNA Incorporation Negative_Strand->NS5B Template NTPs UTP, ATP, CTP, GTP NTPs->NS5B Substrates PSI7409 This compound (UTP Analog) PSI7409->NS5B Competitive Inhibition No_Replication Replication Blocked Terminated_RNA->No_Replication

Caption: Mechanism of HCV RNA replication and inhibition by this compound.

References

Application Notes and Protocols for Cell-Based HCV Replicon Assay Using PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A crucial tool in the discovery and preclinical evaluation of these DAAs is the cell-based HCV replicon assay.[1][2] This system utilizes subgenomic HCV RNA molecules (replicons) that can autonomously replicate within human hepatoma cell lines, such as Huh-7.[2][3] These replicons are engineered to contain reporter genes, like luciferase, allowing for a quantifiable measure of viral replication.[4][5]

PSI-7409 is the active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977). It is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication complex.[3][6][7] By acting as a chain terminator, this compound effectively halts HCV RNA synthesis.[6][8] These application notes provide a detailed protocol for utilizing a cell-based HCV replicon assay to evaluate the antiviral activity of this compound and other NS5B inhibitors.

Data Presentation

The antiviral activity of an inhibitor is typically quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed.[1] Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity of Sofosbuvir (PSI-7977) against various HCV Genotypes in Replicon Assays

HCV Genotype/SubtypeReplicon TypeEC50 (µM)Reference
1aFull-length0.014 - 0.11[9]
1bFull-length0.014 - 0.11[9]
2aFull-length0.014 - 0.11[9]
3aFull-length0.014 - 0.11[9]
4aFull-length0.014 - 0.11[9]
2bChimeric 1b0.014 - 0.11[9]
5aChimeric 1b0.014 - 0.11[9]
6aChimeric 1b0.014 - 0.11[9]
1a (clinical isolates)Chimeric0.062 (median)[9]
1b (clinical isolates)Chimeric0.102 (median)[9]
2 (clinical isolates)Chimeric0.029 (median)[9]
3a (clinical isolates)Chimeric0.081 (median)[9]
1aNot Specified0.092[10]
1bNot Specified>100 (for cytotoxicity)[11]

Experimental Protocols

This protocol describes a luciferase-based HCV replicon assay in a 384-well format for high-throughput screening.[1]

Materials and Reagents
  • HCV replicon-containing Huh-7 cell lines (e.g., genotype 1b or 2a with Renilla or Firefly luciferase reporter)[1]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (or its prodrug Sofosbuvir)

  • Dimethyl Sulfoxide (DMSO)

  • Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)

  • Cytotoxicity assay reagent (e.g., CellTiter-Fluor™ Cell Viability Assay)

  • 384-well clear-bottom white plates

  • Luminometer and Fluorometer

Cell Maintenance
  • Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain the replicon.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend the replicon cells in G418-free DMEM.

    • Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in a volume of 90 µL.[5]

    • Incubate the plates for 24 hours at 37°C.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound (or Sofosbuvir) in DMSO.

    • Perform a serial 1:3 dilution of the compound in DMSO to create a 10-point dose titration.[1]

    • Add 0.4 µL of each diluted compound concentration to the corresponding wells. The final DMSO concentration should be kept constant (e.g., 0.44%).[1]

    • Include appropriate controls:

      • Negative Control: Wells treated with DMSO vehicle only.

      • Positive Control: Wells treated with a known HCV inhibitor at a concentration >100x its EC50.[1]

      • Cell-free Control: Wells with medium only for background measurements.

  • Incubation:

    • Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[1][5]

  • Quantification of HCV Replication (Luciferase Assay):

    • Remove the culture medium from the plates.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV replicon replication.

  • Quantification of Cell Viability (Cytotoxicity Assay):

    • After the luciferase reading, add the cytotoxicity assay reagent (e.g., Calcein AM) to the same wells.[1]

    • Incubate as per the manufacturer's protocol.

    • Measure the fluorescence signal using a fluorometer. The signal intensity is proportional to the number of viable cells.

Data Analysis
  • Normalization:

    • Normalize the luciferase (antiviral) and fluorescence (cytotoxicity) data to the DMSO-treated controls (representing 0% inhibition) and a high-concentration inhibitor control (representing 100% inhibition).[1]

  • Curve Fitting:

    • Plot the normalized data against the logarithm of the compound concentration.

    • Use a four-parameter non-linear regression model to fit the dose-response curves and determine the EC50 and CC50 values.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed Replicon Cells (384-well plate) add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Serial Dilutions compound_prep->add_compound incubation Incubate for 3 Days add_compound->incubation luciferase_assay Luciferase Assay (HCV Replication) incubation->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (Cell Viability) luciferase_assay->cytotoxicity_assay data_analysis Calculate EC50 & CC50 cytotoxicity_assay->data_analysis

Caption: Workflow for the cell-based HCV replicon assay.

Mechanism of Action of this compound

mechanism_of_action cluster_cell Hepatocyte cluster_replication HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) PSI7409 This compound (Active Triphosphate) Sofosbuvir->PSI7409 Intracellular Metabolism NS5B NS5B Polymerase PSI7409->NS5B Incorporation RNA_synthesis Nascent RNA Strand PSI7409->RNA_synthesis Chain Termination NS5B->RNA_synthesis Elongation HCV_RNA HCV RNA Template HCV_RNA->NS5B Template

Caption: Mechanism of this compound in inhibiting HCV replication.

References

Application Notes and Protocols for PSI-7409 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (PSI-7977), a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog, this compound acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme for viral replication. Accurate and reproducible in vitro studies are critical for understanding its mechanism of action, determining inhibitory concentrations, and evaluating potential resistance profiles. A crucial parameter for designing these assays is the solubility of the compound. This document provides detailed application notes on the solubility of this compound and protocols for its use in common in vitro assays.

Data Presentation: Solubility of this compound and Sofosbuvir

The solubility of an active compound is a critical factor in the design of in vitro assays to ensure accurate and reproducible results. Below is a summary of the solubility data for this compound and its prodrug, sofosbuvir.

CompoundSolventSolubilityNotes
This compound Water~50 mg/mL (~99.97 mM)Ultrasonic assistance may be needed. It is advisable to use the more stable tetrasodium salt form.[1][2]
DMSO< 1 mg/mLInsoluble or slightly soluble.[1][2]
DMF< 1 mg/mLInsoluble.[1][2]
Sofosbuvir Aqueous solution (pH 2-7.7 at 37°C)≥ 2 mg/mLSofosbuvir is a white to off-white powder.[3]
WaterSlightly soluble.[4] Another source indicates ~105 mg/L.[5]Classified as having high aqueous solubility and poor permeation.[6]

Note: For in vitro assays, it is recommended to prepare stock solutions of this compound in water. If using the tetrasodium salt, ensure the molecular weight is adjusted accordingly for concentration calculations. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound tetrasodium salt

  • Nuclease-free water

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound tetrasodium salt.

  • Add the appropriate volume of nuclease-free water to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

  • Filter the stock solution through a 0.22 µm sterile filter before use in cell-based assays.[2][7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[2][7]

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (various genotypes)

  • This compound stock solution

  • RNA template

  • Radiolabeled nucleotides (e.g., [α-³²P]GTP)

  • Natural nucleoside triphosphates (ATP, CTP, UTP, GTP)

  • Reaction buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol, 3 mM MgCl₂)[7]

  • Stop solution (e.g., 0.5 M EDTA)[7]

  • Scintillation counter or phosphorimager

Protocol:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a reaction tube, combine the reaction buffer, RNA template, natural NTPs, and the radiolabeled nucleotide.

  • Add the diluted this compound or vehicle control to the respective tubes.

  • Initiate the reaction by adding the HCV NS5B polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[7]

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter or by separating the product on a polyacrylamide gel and visualizing with a phosphorimager.[7]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Mechanism of Action of this compound

This compound is the active triphosphate form of the prodrug sofosbuvir. Sofosbuvir enters the hepatocyte and is metabolized to this compound. This compound then acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination during viral RNA replication.

This compound Mechanism of Action cluster_cell Hepatocyte cluster_virus HCV Replication Sofosbuvir Sofosbuvir (PSI-7977) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism PSI7409 This compound (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B inhibits RNA_Replication Viral RNA Replication NS5B->RNA_Replication elongates RNA Chain_Termination Chain Termination RNA_Replication->Chain_Termination blocked by this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for HCV NS5B Polymerase Inhibition Assay

The following diagram outlines the key steps in determining the inhibitory activity of this compound against HCV NS5B polymerase.

HCV NS5B Polymerase Inhibition Assay Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add this compound Dilutions to Reaction Mix prep_compound->add_compound prep_reaction Prepare Reaction Mix (Buffer, Template, NTPs, ³²P-NTP) prep_reaction->add_compound initiate Initiate Reaction with NS5B Polymerase add_compound->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction (add EDTA) incubate->stop_reaction quantify Quantify Product (Scintillation/Phosphorimaging) stop_reaction->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for an HCV NS5B polymerase inhibition assay.

References

Preparing PSI-7409 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2][3][4] As a nucleotide analog, this compound functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, acting as a chain terminator to prevent viral replication.[5][6] Sofosbuvir is a key component of modern direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection.[2][5][6] In the laboratory setting, direct use of this compound is crucial for biochemical assays, enzymatic studies, and as a reference standard. Due to its chemical nature, proper handling and preparation of stock solutions are paramount for obtaining reliable and reproducible experimental results. The more stable tetrasodium salt of this compound is often used for research purposes.[1] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.

Data Presentation

Chemical and Physical Properties of this compound and its Tetrasodium Salt
PropertyThis compoundThis compound Tetrasodium
CAS Number 1015073-42-31621884-22-7
Molecular Formula C₁₀H₁₆FN₂O₁₄P₃C₁₀H₁₂FN₂Na₄O₁₄P₃
Molecular Weight 500.16 g/mol 592.12 g/mol
Appearance White to off-white solidData not available
Solubility Water: 50 mg/mL (99.97 mM); requires sonication.[1][4] DMSO: < 1 mg/mL (insoluble or slightly soluble).[1][4] DMF: < 1 mg/mL (insoluble).[1][4]Water: ≥ 125 mg/mL (211.11 mM).[7] PBS: 100 mg/mL (170.04 mM); requires sonication.[8]
Storage (Powder) -20°C for up to 3 years.Store at -20°C.[7]
Storage (Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1][8]-80°C for up to 6 months; -20°C for up to 1 month.[7][8]
Stock Solution Preparation Table (this compound, MW: 500.16)
Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.50 mg2.50 mg5.00 mg
5 mM 2.50 mg12.50 mg25.00 mg
10 mM 5.00 mg25.00 mg50.00 mg
50 mM 25.00 mg125.00 mg250.00 mg

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol outlines the steps for preparing a high-concentration aqueous stock solution of this compound. It is recommended to use the more stable tetrasodium salt if available. The molecular weight should be adjusted accordingly.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: Before use, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution using this compound (MW 500.16), weigh out 5.00 mg.

  • Solvent Addition: Add the calculated volume of nuclease-free water to the tube containing the powder. For the example above, add 1 mL of water.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath.[4] Sonicate for 10-15 minutes. The solution should become clear. If solubility issues persist, warming the tube to 37°C can aid in dissolution.[4][7]

  • Sterilization (Optional but Recommended): For use in cell-based assays, it is advisable to sterilize the stock solution. Filter the solution through a 0.22 µm sterile filter into a new sterile tube.[8] This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.[2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Mandatory Visualizations

Mechanism of Action of this compound

The prodrug Sofosbuvir enters the hepatocyte and is metabolized into its active triphosphate form, this compound.[1][7][8] this compound then acts as a competitive inhibitor of the HCV NS5B polymerase. It is incorporated into the growing viral RNA strand, leading to chain termination and halting viral replication.[6]

G cluster_0 Hepatocyte cluster_1 HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enters cell PSI7409 This compound (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibits Chain_Termination Chain Termination PSI7409->Chain_Termination Incorporated into new RNA strand RNA_Elongation RNA Elongation NS5B->RNA_Elongation NS5B->Chain_Termination RNA_Template Viral RNA Template RNA_Template->RNA_Elongation

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Workflow: this compound Stock Solution Preparation

This diagram illustrates the logical flow of the protocol for preparing a sterile, aqueous stock solution of this compound for laboratory use.

G start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Nuclease-Free Water weigh->add_solvent dissolve Vortex & Sonicate (Warm to 37°C if needed) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Incomplete Dissolution filter Sterile Filter (0.22 µm) check->filter Clear Solution aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Quantifying Intracellular PSI-7409 Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (also known as PSI-7977).[1][2][3] Sofosbuvir is a prodrug that, upon intracellular metabolism, is converted to this compound. This active form, a uridine nucleotide analog, acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication.[4][5] The quantification of intracellular this compound levels is crucial for understanding the pharmacokinetic and pharmacodynamic properties of Sofosbuvir, evaluating drug efficacy, and supporting the development of novel nucleotide analogs.

This document provides detailed application notes and protocols for the quantification of intracellular this compound levels, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.

Principle of Quantification

The quantification of intracellular this compound relies on the ability to effectively lyse cells, extract the phosphorylated metabolites, separate them from other cellular components using liquid chromatography, and detect and quantify them with high specificity using tandem mass spectrometry. Due to the polar nature of nucleotide triphosphates, ion-pairing agents are often employed in the mobile phase during liquid chromatography to improve retention on reverse-phase columns.

Signaling Pathway: Metabolic Activation of Sofosbuvir to this compound

The metabolic conversion of the prodrug Sofosbuvir to its active triphosphate form, this compound, involves a multi-step enzymatic process within the host cell.

Metabolic Activation of Sofosbuvir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sofosbuvir Sofosbuvir Sofosbuvir_in Sofosbuvir (PSI-7977) Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite (PSI-352707) Sofosbuvir_in->Metabolite_1 Cathepsin A / Carboxylesterase 1 PSI_7411 Monophosphate (PSI-7411) Metabolite_1->PSI_7411 Histidine Triad Nucleotide-Binding Protein 1 (Hint1) PSI_7410 Diphosphate (PSI-7410) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 Active Triphosphate (this compound) PSI_7410->PSI_7409 Nucleoside Diphosphate Kinase

Metabolic activation pathway of Sofosbuvir to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound from published literature.

ParameterCell TypeValueReference
Intracellular Concentration
Maximum ConcentrationClone A cells~25 µM (after 48 h)[1][6]
Maximum ConcentrationPrimary Human Hepatocytes~100 µM (at 4 h)[1][6]
Inhibitory Concentration (IC50)
HCV GT 1b NS5B Polymerase-1.6 µM[1][6]
HCV GT 2a NS5B Polymerase-2.8 µM[1][6]
HCV GT 3a NS5B Polymerase-0.7 µM[1][6]
HCV GT 4a NS5B Polymerase-2.6 µM[1][6]
Human DNA Polymerase α-550 µM[1][6]

Experimental Workflow for Intracellular this compound Quantification

The general workflow for quantifying intracellular this compound involves cell culture and treatment, cell harvesting and lysis, extraction of intracellular metabolites, and subsequent analysis by LC-MS/MS.

Experimental Workflow Cell_Culture 1. Cell Culture and Treatment with Sofosbuvir Cell_Harvesting 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvesting Cell_Lysis 3. Cell Lysis and Protein Precipitation (e.g., cold methanol) Cell_Harvesting->Cell_Lysis Extraction 4. Extraction of Intracellular Metabolites Cell_Lysis->Extraction LC_MSMS 5. LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis 6. Data Analysis and Quantification LC_MSMS->Data_Analysis

General experimental workflow for this compound quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of Intracellular this compound

This protocol is a synthesized methodology based on established techniques for quantifying intracellular nucleoside analogs.[7][8][9]

1. Materials and Reagents

  • Cell culture reagents (media, serum, antibiotics)

  • Sofosbuvir (PSI-7977)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound, if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Ammonium acetate

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Methanol in water, ice-cold

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., equipped with a C18 column)

2. Cell Culture and Treatment

  • Plate cells (e.g., Huh7, primary hepatocytes) at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of Sofosbuvir for the desired time points.

3. Sample Preparation: Cell Lysis and Extraction

  • Aspirate the cell culture medium.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.5 mL of ice-cold 70:30 methanol:ultrapure water (v/v).[7]

  • Incubate at -20°C for 30 minutes.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the intracellular metabolites to a new tube.

  • Dry the supernatant under a stream of nitrogen.

4. Solid-Phase Extraction (SPE) - Optional but Recommended

For cleaner samples, an SPE step can be incorporated to desalt and concentrate the analytes.

  • Condition the SPE cartridge with 2.0 mL of methanol, followed by two washes with 2.0 mL of 15 mM ammonium acetate.[7]

  • Reconstitute the dried cell extract in a suitable buffer and load it onto the SPE cartridge.

  • Wash the cartridge with 2.0 mL of 10 mM ammonium acetate, followed by a wash with 0.5 mL of dichloromethane.[7]

  • Elute the analytes with two applications of 0.5 mL of methanol.[7]

  • Dry the eluate under nitrogen.

5. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 8.6 mM TEA and 100 mM HFIP).[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from its mono- and di-phosphate precursors and other endogenous nucleotides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by infusion of the analytical standards.

    • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

6. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Generate a calibration curve using known concentrations of the this compound analytical standard.

  • Determine the concentration of this compound in the samples by interpolating the peak area ratios on the calibration curve.

  • Normalize the intracellular concentration to the cell number.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to accurately and reliably quantify intracellular levels of this compound. The use of LC-MS/MS provides the necessary sensitivity and specificity for this application. Careful sample preparation and optimization of the analytical method are critical for obtaining high-quality data. These methods are invaluable for advancing our understanding of the intracellular pharmacology of Sofosbuvir and for the development of future antiviral therapies.

References

Application Notes and Protocols: PSI-7409 in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977), is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its primary application in research is the study of HCV replication mechanisms and the evaluation of antiviral compounds. This compound acts as a chain terminator during viral RNA synthesis, thereby halting the replication process. These application notes provide detailed protocols for key experiments involving this compound and summarize relevant quantitative data to facilitate its use in viral replication studies.

Mechanism of Action

This compound is the active form of the prodrug Sofosbuvir. Sofosbuvir is metabolized within hepatocytes to this compound, which then competes with the natural nucleotide (uridine triphosphate) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Once incorporated, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of this compound prevent the formation of the next phosphodiester bond, leading to premature termination of RNA chain elongation and inhibition of viral replication.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase
HCV GenotypeNS5B Polymerase TargetIC50 (μM)
1b (Con1)Recombinant NS5B1.6
2a (JFH-1)Recombinant NS5B2.8
3aRecombinant NS5B0.7
4aRecombinant NS5B2.6
Table 2: Selectivity of this compound for HCV NS5B Polymerase over Human DNA Polymerases
PolymeraseIC50 (μM)
Human DNA Polymerase α550
Human DNA Polymerase β>1000
Human DNA Polymerase γ>1000
Table 3: Intracellular Concentrations of this compound
Cell TypeIncubation Time (hours)Maximum Intracellular Concentration (μM)
Clone A cells48~25
Primary Human Hepatocytes4~100

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

  • Recombinant HCV NS5B polymerase (genotype-specific)

  • This compound

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA template/primer, and all rNTPs except the radiolabeled one.

  • Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and the radiolabeled rNTP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto DE81 filter paper and wash three times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated nucleotides.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: HCV Replicon Assay

Objective: To evaluate the effect of this compound on HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for quantitative real-time RT-PCR (qRT-PCR)

  • Primers and probe specific for the HCV replicon RNA

Procedure:

  • Seed the Huh-7 replicon cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and extract total RNA using a suitable RNA extraction method.

  • Quantify the HCV replicon RNA levels using qRT-PCR. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Calculate the percentage of inhibition of HCV RNA replication for each this compound concentration relative to the vehicle control.

  • Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: Quantification of Intracellular this compound

Objective: To measure the intracellular concentration of the active triphosphate metabolite, this compound, in cells treated with Sofosbuvir.

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells)

  • Sofosbuvir

  • Ice-cold 60% methanol

  • Cell scrapers

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Plate the hepatocytes and allow them to attach.

  • Treat the cells with a known concentration of Sofosbuvir.

  • At various time points, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Lyse the cells by adding ice-cold 60% methanol and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Analyze the supernatant containing the intracellular metabolites by LC-MS/MS to quantify the concentration of this compound.

  • Normalize the intracellular concentration to the cell number or total protein content.

Visualizations

Sofosbuvir_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir_ext Sofosbuvir (Prodrug) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Uptake Metabolite_X Metabolite X Sofosbuvir_int->Metabolite_X Carboxylesterase 1 (CES1) / Cathepsin A PSI_7977_MP PSI-7977-MP (Monophosphate) Metabolite_X->PSI_7977_MP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) PSI_7977_DP PSI-7977-DP (Diphosphate) PSI_7977_MP->PSI_7977_DP UMP-CMP Kinase PSI_7409 This compound (Active Triphosphate) PSI_7977_DP->PSI_7409 Nucleoside Diphosphate Kinase

Caption: Metabolic activation of Sofosbuvir to this compound in hepatocytes.

PSI7409_Mechanism_of_Action cluster_replication HCV RNA Replication NS5B HCV NS5B RNA Polymerase Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA Elongation Termination Chain Termination NS5B->Termination After this compound incorporation RNA_template Viral RNA Template RNA_template->NS5B Binds Natural_NTPs Natural Nucleotides (ATP, CTP, GTP, UTP) Natural_NTPs->NS5B Incorporation PSI_7409 This compound PSI_7409->NS5B Competitive Incorporation Replication_Blocked Viral Replication Blocked Termination->Replication_Blocked

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Replicon Assay start_invitro Prepare Reaction Mix (NS5B, RNA template/primer, rNTPs) add_psi7409_invitro Add this compound start_invitro->add_psi7409_invitro incubate_invitro Incubate at 30°C add_psi7409_invitro->incubate_invitro stop_reaction Stop Reaction incubate_invitro->stop_reaction measure_activity Measure Polymerase Activity stop_reaction->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50 seed_cells Seed Huh-7 Replicon Cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells extract_rna Extract Total RNA incubate_cells->extract_rna qRT_PCR Quantify HCV RNA by qRT-PCR extract_rna->qRT_PCR calculate_ec50 Calculate EC50 qRT_PCR->calculate_ec50

Caption: Workflow for in vitro and cell-based evaluation of this compound.

Application Notes and Protocols for the Experimental Use of PSI-7409 Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the tetrasodium salt of the active 5'-triphosphate metabolite of sofosbuvir (PSI-7977), is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Sofosbuvir is a prodrug that, upon intracellular metabolism, is converted to this compound, which then acts as a chain terminator during viral RNA replication.[3][4][5] These application notes provide detailed protocols for the experimental use of this compound tetrasodium salt in key in vitro and in vivo assays relevant to antiviral drug discovery and development.

Mechanism of Action

This compound is a nucleotide analog that mimics the natural uridine triphosphate. Upon incorporation into the nascent HCV RNA strand by the NS5B polymerase, it leads to the termination of chain elongation, thereby inhibiting viral replication.[5] This action is highly selective for the viral polymerase, with significantly less activity against human DNA and RNA polymerases, making it a targeted antiviral agent.[1][2]

cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism PSI7409 This compound (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B  Inhibits HCV_RNA HCV RNA Replication Inhibition Chain Termination NS5B->HCV_RNA  Catalyzes

Fig. 1: Intracellular activation and mechanism of action of this compound.

Data Presentation

In Vitro Inhibitory Activity of this compound
HCV GenotypeTarget PolymeraseIC50 (µM)
1b (Con1)NS5B1.6[1]
2a (JFH1)NS5B2.8[1]
3aNS5B0.7[1]
4aNS5B2.6[1]
Selectivity of this compound Against Human Polymerases
Human PolymeraseIC50 (µM)
DNA Polymerase α550[1]
DNA Polymerase β>1000 (no inhibition)[2]
DNA Polymerase γ>1000 (no inhibition)[2]
Intracellular Concentration of this compound
Cell TypeIncubation TimeMaximum Intracellular Concentration (µM)
Clone A cells48 h~25[1]
Primary Human Hepatocytes4 h~100[1]

Experimental Protocols

Protocol 1: HCV NS5B Polymerase Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HCV NS5B polymerase.

Start Prepare Reaction Mix Add_Enzyme Add NS5B Polymerase Start->Add_Enzyme Add_PSI7409 Add this compound (Varying Concentrations) Add_Enzyme->Add_PSI7409 Incubate Incubate at 30°C Add_PSI7409->Incubate Quench Quench Reaction Incubate->Quench Purify Purify RNA Product Quench->Purify Analyze Analyze by Gel Electrophoresis Purify->Analyze Quantify Quantify and Calculate IC50 Analyze->Quantify Infect Infect Humanized Mice with HCV Monitor_Infection Monitor HCV RNA (Establish Infection) Infect->Monitor_Infection Randomize Randomize Mice Monitor_Infection->Randomize Treat Administer Sofosbuvir or Vehicle Randomize->Treat Collect_Samples Collect Blood Samples Treat->Collect_Samples Quantify_RNA Quantify Serum HCV RNA (RT-qPCR) Collect_Samples->Quantify_RNA Analyze_Results Analyze Viral Load Reduction Quantify_RNA->Analyze_Results

References

Application Notes and Protocols for Studying HCV Resistance Mechanisms Using PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir, to investigate resistance mechanisms in the Hepatitis C Virus (HCV). The protocols detailed below are essential for identifying and characterizing resistance-associated substitutions (RASs) in the HCV NS5B polymerase, a critical enzyme for viral replication.

This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator during viral RNA synthesis.[1] The development of resistance to this class of drugs poses a significant challenge to antiviral therapy.[2] The following protocols describe the use of in vitro HCV replicon systems, a well-established platform for studying HCV replication and drug resistance in a controlled laboratory setting.[3][4][5]

Data Presentation

Table 1: Inhibitory Activity of this compound against Wild-Type HCV NS5B Polymerase
HCV GenotypeNS5B Polymerase TargetIC50 (μM)
1b (Con1)Wild-Type1.6[6][7]
2a (JFH1)Wild-Type2.8[6][7]
3aWild-Type0.7[6][7]
4aWild-Type2.6[6][7]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the NS5B polymerase activity in biochemical assays.

Table 2: Impact of the S282T Resistance-Associated Substitution on this compound Susceptibility and Viral Fitness
HCV GenotypeNS5B MutationFold Change in EC50Replication Capacity (% of Wild-Type)
1bS282T2.4 - 19.4[8]3.2 - 22[8]
2aS282T2.4 - 19.4[8]3.2 - 22[8]
3aS282T2.4 - 19.4[8]3.2 - 22[8]
4aS282T2.4 - 19.4[8]3.2 - 22[8]
5aS282T2.4 - 19.4[8]3.2 - 22[8]
6aS282T2.4 - 19.4[8]3.2 - 22[8]

EC50 (Half-maximal effective concentration) values are determined in cell-based HCV replicon assays and represent the concentration required to inhibit 50% of viral replication. The S282T substitution is the primary RAS associated with sofosbuvir resistance.[8][9] While it confers reduced susceptibility to the drug, it also significantly impairs the replication capacity of the virus.[8][9]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons

This protocol describes the methodology for selecting HCV replicon variants with reduced susceptibility to this compound through long-term cell culture under drug pressure.[10][11]

Materials:

  • Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b, 2a).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (Neomycin analog for selection of replicon-containing cells).

  • This compound (or its prodrug sofosbuvir).

  • Cell culture plates (6-well or 10 cm dishes).

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Initial Seeding: Seed Huh-7 cells containing the HCV replicon at a low density in complete DMEM containing G418.

  • Drug Application: Once the cells are attached, replace the medium with fresh medium containing a starting concentration of this compound (or sofosbuvir). The initial concentration is typically at or slightly above the EC50 value.

  • Passaging: Passage the cells every 3-4 days. At each passage, re-seed the cells at a low density and maintain the same concentration of this compound.

  • Dose Escalation: Once the cells show stable growth at the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner. This process can take several weeks to months.[8]

  • Isolation of Resistant Colonies: Resistant cell colonies will eventually emerge and grow at higher drug concentrations. Isolate these colonies for further characterization.

  • Expansion and Banking: Expand the resistant cell populations and create frozen cell banks for future experiments.

Protocol 2: Phenotypic Characterization of Resistant Replicons

This protocol outlines the determination of the EC50 value for this compound against the selected resistant replicon cell lines to quantify the level of resistance.[2]

Materials:

  • Wild-type and resistant HCV replicon cell lines.

  • 96-well cell culture plates.

  • Serial dilutions of this compound (or sofosbuvir).

  • Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon contains a reporter gene, or reagents for RT-qPCR to measure HCV RNA levels).

Procedure:

  • Cell Seeding: Seed both wild-type and resistant replicon cells into 96-well plates at an appropriate density.

  • Drug Treatment: After 24 hours, treat the cells with a range of serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Quantification of Replication: Measure the level of HCV replication in each well using a suitable method (e.g., luciferase activity, RT-qPCR).

  • Data Analysis: Plot the percentage of inhibition of HCV replication against the drug concentration. Calculate the EC50 value using a non-linear regression analysis.

  • Fold-Resistance Calculation: Determine the fold-change in EC50 by dividing the EC50 value of the resistant replicon by the EC50 value of the wild-type replicon.

Protocol 3: Genotypic Characterization of Resistant Replicons

This protocol describes the sequencing of the HCV NS5B coding region from resistant replicons to identify the specific amino acid substitutions responsible for the resistance phenotype.

Materials:

  • Wild-type and resistant HCV replicon cell lines.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • PCR primers specific for the HCV NS5B region.

  • High-fidelity DNA polymerase for PCR.

  • DNA sequencing service or in-house sequencing platform.

Procedure:

  • RNA Extraction: Extract total RNA from both wild-type and resistant replicon cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer targeting the NS5B region.

  • PCR Amplification: Amplify the full-length NS5B coding region from the cDNA using high-fidelity PCR.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. For clonal analysis or detection of minor variants, subcloning of the PCR product or next-generation sequencing can be employed.

  • Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the NS5B gene from the resistant replicons with the wild-type sequence to identify mutations.

Protocol 4: Biochemical Assay for NS5B Polymerase Inhibition

This protocol details an in vitro assay to measure the inhibitory activity of this compound on the enzymatic function of recombinant HCV NS5B polymerase.[12][13]

Materials:

  • Purified recombinant HCV NS5B polymerase (wild-type and mutant).

  • RNA template/primer (e.g., poly(rA)/oligo(dT)).

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl).

  • Serial dilutions of this compound.

  • Method for detecting RNA synthesis (e.g., scintillation counting for radiolabeled product, fluorescence detection).

Procedure:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the reaction buffer, RNA template/primer, and rNTPs.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA).

  • Product Quantification: Quantify the amount of newly synthesized RNA.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

cluster_0 HCV Replication Cycle cluster_1 Mechanism of this compound and Resistance HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation RNA Replication RNA Replication HCV RNA->RNA Replication NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase Proteolytic Processing NS5B Polymerase->RNA Replication Catalyzes Chain Termination Chain Termination RNA Replication->Chain Termination This compound This compound This compound->RNA Replication Inhibits S282T Mutation S282T Mutation S282T Mutation->NS5B Polymerase Alters Active Site S282T Mutation->this compound Reduces Binding

Caption: Mechanism of this compound action and the development of resistance.

cluster_workflow Experimental Workflow for HCV Resistance Studies Start Start In Vitro Selection In Vitro Selection Start->In Vitro Selection Culture HCV replicons with this compound Phenotypic Characterization Phenotypic Characterization In Vitro Selection->Phenotypic Characterization Isolate resistant clones Genotypic Characterization Genotypic Characterization Phenotypic Characterization->Genotypic Characterization Determine EC50 Biochemical Validation Biochemical Validation Genotypic Characterization->Biochemical Validation Sequence NS5B to find mutations End End Biochemical Validation->End Confirm resistance with recombinant mutant enzyme

Caption: Workflow for HCV resistance selection and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PSI-7409 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-7409. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability of this compound in experimental settings. The following information is presented in a question-and-answer format to directly address issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including exceeding the solubility limit, temperature fluctuations, or interaction with buffer components.

  • Solubility: Ensure you are not exceeding the solubility of this compound in your chosen solvent. For the more stable tetrasodium salt, the solubility in water is ≥ 100 mg/mL (170.04 mM).[1] The free form of this compound is known to be less stable.[1][2]

  • Temperature: Ensure the solution is fully dissolved. Gentle warming and sonication can aid dissolution, especially for in vivo formulations.[1] However, be mindful of potential temperature-induced degradation. It is recommended to prepare fresh solutions for immediate use.[1][3]

  • Buffer Compatibility: Certain buffer components or high salt concentrations might reduce the solubility of this compound. If you suspect buffer incompatibility, try dissolving the compound in a small amount of sterile water first before diluting it in your experimental buffer.

Q2: I am observing a loss of biological activity of my this compound solution over time. What could be the cause?

A2: Loss of activity is a strong indicator of chemical degradation. This compound, being a nucleotide triphosphate analog, is susceptible to hydrolysis of its phosphate chain.

  • Storage: Improper storage is a primary cause of degradation. Stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

  • pH: The stability of nucleotide triphosphates is pH-dependent. While specific data for this compound is limited, solutions that are too acidic or alkaline can promote hydrolysis of the triphosphate moiety. It is advisable to maintain solutions at a neutral to slightly basic pH (around 7.0-7.5) for short-term experimental use.

  • Enzymatic Degradation: If your experimental system contains cellular lysates or other biological materials, endogenous phosphatases can rapidly degrade this compound. The inclusion of phosphatase inhibitors in your experimental buffer may be necessary.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Water is the recommended solvent for preparing stock solutions of this compound tetrasodium salt.[1] For in vitro experiments, if you use water as the stock solution, it is advised to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[1]

Q4: Can I use DMSO to dissolve this compound?

A4: While DMSO is a common solvent in biological research, its suitability for this compound is not well-documented in the provided search results. It is generally recommended to use aqueous solutions for the tetrasodium salt.

Q5: How should I handle this compound for in vivo studies?

A5: For in vivo experiments, it is crucial to prepare fresh solutions and use them promptly.[1] If precipitation occurs during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot for short-term use.
Room TemperatureUnstablePrepare fresh solutions for immediate use.[3]

Table 2: Solubility of this compound Tetrasodium Salt

SolventSolubility
Water≥ 100 mg/mL (170.04 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Tetrasodium Salt

  • Weighing: Accurately weigh the desired amount of this compound tetrasodium salt powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube briefly to dissolve the powder. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.

  • Sterilization: If the stock solution is prepared in water for use in cell culture, filter it through a sterile 0.22 μm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: General Procedure for Assessing this compound Stability by HPLC

While a specific stability-indicating HPLC method for this compound is not available in the search results, a general approach based on methods for other nucleotide analogs can be followed.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the buffer system of interest (e.g., PBS, Tris-HCl at a specific pH).

    • Incubate the solution under the desired stress conditions (e.g., different temperatures, pH values).

    • At various time points, take an aliquot of the solution and quench any reaction if necessary (e.g., by adding a quenching agent or flash freezing).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase system suitable for separating nucleotides, often consisting of an ion-pairing agent (e.g., tetrabutylammonium) in a buffered aqueous solution with an organic modifier like acetonitrile.

    • Use a gradient elution to separate the parent this compound from its potential degradation products (e.g., the diphosphate, monophosphate, and nucleoside forms).

    • Detect the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining over time to determine the degradation rate.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Visualizations

PSI_7409_Troubleshooting_Workflow start Instability Issue Observed (e.g., Precipitation, Loss of Activity) solution_precipitate Precipitation Observed start->solution_precipitate solution_degradation Loss of Activity Observed start->solution_degradation check_solubility Verify Concentration is within Solubility Limit action_dissolve Action: Use Sonication/Gentle Warming check_solubility->action_dissolve check_storage Review Storage Conditions (Temp, Aliquoting, Freeze-Thaw) action_store_correctly Action: Store at -80°C in Aliquots check_storage->action_store_correctly check_ph Assess Solution pH action_adjust_ph Action: Adjust pH to Neutral Range check_ph->action_adjust_ph check_buffer Examine Buffer Compatibility action_change_buffer Action: Prepare in Water First, Then Dilute in Buffer check_buffer->action_change_buffer solution_precipitate->check_solubility solution_precipitate->check_buffer solution_degradation->check_storage solution_degradation->check_ph end_resolved Issue Resolved action_dissolve->end_resolved action_store_correctly->end_resolved action_adjust_ph->end_resolved action_change_buffer->end_resolved

Caption: Troubleshooting workflow for this compound instability.

PSI_7409_Degradation_Pathway PSI_7409 This compound (Triphosphate) PSI_diphosphate PSI-XXXX (Diphosphate) PSI_7409->PSI_diphosphate Hydrolysis PSI_monophosphate PSI-XXXX (Monophosphate) PSI_diphosphate->PSI_monophosphate Hydrolysis PSI_nucleoside PSI-XXXX (Nucleoside) PSI_monophosphate->PSI_nucleoside Hydrolysis

Caption: Putative hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing PSI-7409 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PSI-7409 and its prodrug, Sofosbuvir (PSI-7977), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2][3][4] It is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[5] this compound mimics the natural uridine nucleotide and gets incorporated into the growing viral RNA chain. This incorporation acts as a chain terminator, thus preventing the replication of the viral genome.[5]

Q2: Why should I use the prodrug Sofosbuvir (PSI-7977) instead of this compound directly in my cell culture experiments?

This compound, being a triphosphate nucleotide analog, is highly negatively charged and cannot efficiently cross the cell membrane to reach its intracellular target.[6] The prodrug Sofosbuvir (PSI-7977) is designed to be cell-permeable. Once inside the cell, it is converted by cellular enzymes into the active this compound.[7][8] Therefore, for most cell-based assays, it is essential to use Sofosbuvir (PSI-7977) to ensure delivery of the active compound into the cells.

Q3: What is the typical concentration range for Sofosbuvir (PSI-7977) in cell culture?

The effective concentration of Sofosbuvir (PSI-7977) can vary depending on the cell line, the HCV genotype, and the specifics of the assay. However, a good starting point for determining the 50% effective concentration (EC50) is to perform a dose-response experiment with serial dilutions ranging from nanomolar to micromolar concentrations. For instance, you could start with a top concentration of 10 µM and perform 3-fold serial dilutions. Published studies have shown EC50 values for PSI-7977 in the range of 92 nM for HCV RNA replication inhibition.[4]

Troubleshooting Guide

Problem 1: Lower than expected anti-HCV activity of Sofosbuvir (PSI-7977).

  • Possible Cause 1: Inefficient conversion of the prodrug to the active form.

    • Solution: The conversion of Sofosbuvir to this compound is dependent on specific cellular enzymes, including human cathepsin A (CatA), carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (Hint1).[7][8] The expression levels of these enzymes can vary between different cell lines.[7][8] Ensure you are using a cell line known to support HCV replication and has the necessary metabolic pathways, such as Huh-7 or HepG2 cells.[4][9] You can verify the expression of these enzymes in your cell line via western blot or qPCR.

  • Possible Cause 2: Viral resistance.

    • Solution: The S282T mutation in the HCV NS5B polymerase has been shown to confer resistance to Sofosbuvir.[4][10] If you are using a lab-adapted viral strain, it may have acquired resistance mutations. Sequence the NS5B region of your viral stock to check for resistance-associated mutations.[4][10]

  • Possible Cause 3: Issues with the compound.

    • Solution: Ensure the proper storage of your Sofosbuvir (PSI-7977) stock solution, typically at -20°C or -80°C, to prevent degradation.[3] Verify the concentration of your stock solution. It is also advisable to use a fresh dilution for each experiment.

Problem 2: Higher than expected cytotoxicity.

  • Possible Cause 1: Compound concentration is too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the 50% cytotoxic concentration (CC50) of Sofosbuvir in your specific cell line.[11][12] This will help you identify a concentration range that is effective against the virus without causing significant harm to the cells. Sofosbuvir has been reported to have low cytotoxicity, with no significant effects observed at concentrations up to 100 µM in cell lines like Huh7, HepG2, BxPC3, and CEM.[2][4][9]

  • Possible Cause 2: Solvent toxicity.

    • Solution: Sofosbuvir is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that you include a vehicle control (medium with the same concentration of DMSO but without the drug) in your experiments.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Different cell lines can have varying sensitivities to a compound. It is crucial to establish a baseline for cytotoxicity in the specific cell line you are using.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and its Prodrug Sofosbuvir (PSI-7977)

CompoundTargetAssayCell Line/SystemValueReference
This compound HCV NS5B Polymerase (GT 1b)Enzymatic Assay-IC50: 1.6 µM[3][13][14]
This compound HCV NS5B Polymerase (GT 2a)Enzymatic Assay-IC50: 2.8 µM[3][13][14]
This compound HCV NS5B Polymerase (GT 3a)Enzymatic Assay-IC50: 0.7 µM[3][13][14]
This compound HCV NS5B Polymerase (GT 4a)Enzymatic Assay-IC50: 2.6 µM[3][13][14]
This compound Human DNA Polymerase αEnzymatic Assay-IC50: 550 µM[3][13][14]
Sofosbuvir (PSI-7977) HCV RNA ReplicationReplicon AssayClone A cellsEC50: 92 nM[4]
Sofosbuvir (PSI-7977) Cytotoxicity8-day MTS AssayHuh7, HepG2, BxPC3, CEMCC50: > 100 µM[4][9]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., Huh-7)

  • Complete cell culture medium

  • Sofosbuvir (PSI-7977)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Sofosbuvir in DMSO. Create a series of 2-fold or 3-fold serial dilutions of the compound in complete culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix gently by pipetting up and down to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol is for a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)

  • Complete cell culture medium

  • Sofosbuvir (PSI-7977)

  • DMSO

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a white, opaque 96-well plate at an appropriate density. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Sofosbuvir in complete culture medium as described in the CC50 protocol.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces light in the presence of luciferase.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite1 Alaninyl Phosphate Metabolite Sofosbuvir_in->Metabolite1 CatA / CES1 PSI_7411 PSI-7411 (Monophosphate) Metabolite1->PSI_7411 Hint1 PSI_7410 PSI-7410 (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 This compound (Active Triphosphate) PSI_7410->PSI_7409 NDP Kinase HCV_Polymerase HCV NS5B Polymerase PSI_7409->HCV_Polymerase RNA_Replication_Inhibition Inhibition of RNA Replication

Caption: Intracellular activation pathway of Sofosbuvir (PSI-7977) to the active this compound.

Experimental_Workflow cluster_cytotoxicity CC50 Determination (Cytotoxicity) cluster_antiviral EC50 Determination (Antiviral Activity) cluster_analysis Selectivity Index Calculation A1 Seed Cells in 96-well Plate A2 Treat with Serial Dilutions of Sofosbuvir A1->A2 A3 Incubate for 48-72h A2->A3 A4 Perform MTT Assay A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate CC50 A5->A6 C1 Selectivity Index (SI) = CC50 / EC50 A6->C1 B1 Seed HCV Replicon Cells in 96-well Plate B2 Treat with Serial Dilutions of Sofosbuvir B1->B2 B3 Incubate for 48-72h B2->B3 B4 Perform Luciferase Assay B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate EC50 B5->B6 B6->C1

Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (EC50).

Troubleshooting_Logic Start Low Antiviral Activity Observed Q1 Is the cell line appropriate? Start->Q1 A1_Yes Check for viral resistance (S282T) Q1->A1_Yes Yes A1_No Use a cell line with known metabolic activity (e.g., Huh-7) Q1->A1_No No Q2 Is the compound stable and pure? A1_Yes->Q2 A2_Yes Consider other experimental variables (e.g., MOI, incubation time) Q2->A2_Yes Yes A2_No Use fresh compound stock and verify concentration Q2->A2_No No

Caption: Troubleshooting logic for low antiviral activity of Sofosbuvir.

References

Technical Support Center: PSI-7409 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying PSI-7409, the active triphosphate metabolite of sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound, also known as GS-461203, is the pharmacologically active triphosphate metabolite of the antiviral drug sofosbuvir.[1][2] It acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.[1][2] Accurate quantification of intracellular this compound concentrations is crucial for understanding its pharmacokinetic and pharmacodynamic properties, establishing dose-response relationships, and ensuring therapeutic efficacy in drug development and clinical monitoring.

Q2: What are the common analytical methods for this compound quantification?

A2: The most common and reliable method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is necessary for measuring the low intracellular concentrations of the analyte in complex biological matrices.

Q3: What are the main challenges in quantifying this compound?

A3: The main challenges include:

  • Low intracellular concentrations: this compound is present at low levels within cells, requiring highly sensitive analytical methods.

  • Polarity and charge: As a triphosphate nucleotide, this compound is highly polar and carries a negative charge, which can lead to poor retention on traditional reversed-phase liquid chromatography columns and ion suppression in the mass spectrometer.

  • Matrix effects: Biological matrices like cell lysates or plasma can interfere with ionization and affect the accuracy of quantification.

  • Analyte stability: Nucleoside triphosphates can be susceptible to enzymatic degradation and hydrolysis, requiring careful sample handling and preparation.

Q4: How can I improve the retention of this compound on my LC column?

A4: To improve retention of the highly polar this compound, consider the following:

  • Ion-pairing chromatography: Use an ion-pairing reagent, such as tributylamine or dimethylhexylamine, in the mobile phase to neutralize the negative charges on the phosphate groups and enhance retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide good separation for nucleotides.

  • Porous Graphitic Carbon (PGC) columns: PGC columns offer a different retention mechanism based on polarizability and can be effective for retaining highly polar analytes.

Q5: What is a suitable internal standard for this compound quantification?

A5: An ideal internal standard (IS) would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used. For the quantification of the parent drug sofosbuvir and its primary metabolite GS-331007, clopidogrel has been used as an internal standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification by LC-MS/MS.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Optimize the mobile phase pH to ensure consistent ionization of this compound.
Column overload due to high sample concentration.Dilute the sample or reduce the injection volume.
Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase or switch to a different column chemistry.
Low Signal Intensity / Poor Sensitivity Inefficient ionization of this compound.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization source if available.
Ion suppression from co-eluting matrix components.Improve sample preparation to remove interfering substances. Modify the chromatographic method to separate this compound from the interfering components.
Analyte degradation during sample preparation or storage.Keep samples on ice or at -80°C. Use fresh reagents and minimize the time between sample preparation and analysis.
High Background Noise Contamination of the LC-MS system.Flush the system with a strong solvent. Clean the ion source.
Impure solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.
Inconsistent Retention Times Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation.
Column degradation or equilibration issues.Allow sufficient time for column equilibration between injections. Replace the column if performance deteriorates.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Poor Recovery Inefficient extraction from the biological matrix.Optimize the extraction procedure. Consider different protein precipitation or solid-phase extraction (SPE) methods.
Adsorption of the analyte to sample tubes or pipette tips.Use low-binding microcentrifuge tubes and pipette tips.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of sofosbuvir and its metabolites. Note that specific values for this compound may vary depending on the exact methodology and laboratory conditions.

Table 1: Linearity and Range

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)
SofosbuvirHuman Plasma10 - 2000 ng/mL> 0.99
GS-331007Human Plasma10 - 2000 ng/mL> 0.99
Intracellular NucleotidesCell Lysate50 - 10,000 nM> 0.99

Table 2: Precision and Accuracy

AnalyteMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
SofosbuvirHuman PlasmaLLOQ< 15%< 15%85 - 115%
LQC< 15%< 15%85 - 115%
MQC< 15%< 15%85 - 115%
HQC< 15%< 15%85 - 115%
GS-331007Human PlasmaLLOQ< 15%< 15%85 - 115%
LQC< 15%< 15%85 - 115%
MQC< 15%< 15%85 - 115%
HQC< 15%< 15%85 - 115%

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Experimental Protocols

Protocol 1: Intracellular Extraction of this compound

This protocol describes a general method for extracting triphosphate nucleotides from cultured cells.

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and record the cell pellet volume.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% methanol or acetonitrile.[3][4]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required based on the specific instrumentation and experimental goals.

  • Liquid Chromatography:

    • Column: A C18 column with an ion-pairing reagent or a HILIC column.

    • Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

    • Source Parameters: Optimize spray voltage, nebulizer gas, drying gas flow, and temperature for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture with Sofosbuvir harvesting Cell Harvesting and Washing cell_culture->harvesting extraction Intracellular Metabolite Extraction (e.g., 70% Methanol) harvesting->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer drying Drying Under Nitrogen supernatant_transfer->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (Ion-Pair or HILIC) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway sofosbuvir Sofosbuvir (Pro-drug) intracellular_space Intracellular Space sofosbuvir->intracellular_space psi_7977 PSI-7977 (Monophosphate intermediate) intracellular_space->psi_7977 Metabolic Activation (Cellular Kinases) psi_7409 This compound (Active Triphosphate) psi_7977->psi_7409 Phosphorylation hcv_ns5b HCV NS5B Polymerase psi_7409->hcv_ns5b Inhibits viral_replication_inhibition Inhibition of Viral RNA Replication hcv_ns5b->viral_replication_inhibition Leads to

References

Navigating the Challenges of PSI-7409 (Free Form) in Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the Hepatitis C virus (HCV) inhibitor PSI-7409, the active triphosphate metabolite of Sofosbuvir, its free form can present significant experimental hurdles. This guide provides troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the free form of this compound?

The principal challenge when working with the free form of this compound is its inherent instability.[1] For enhanced stability and consistent experimental outcomes, the use of its tetrasodium salt form is highly recommended, which maintains the same biological activity.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to mitigate the instability of this compound. The following conditions should be adhered to:

FormStorage TemperatureDuration
Free Form (Powder)-20°C3 years
Stock Solutions-80°C6 months
-20°C1 month

It is crucial to aliquot stock solutions after preparation to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound differs significantly between its free form and its more stable tetrasodium salt.

FormSolventSolubilityNotes
This compound (Free Form) Water50 mg/mL (99.97 mM)Requires sonication
DMSO< 1 mg/mLInsoluble or slightly soluble
DMF< 1 mg/mLInsoluble
This compound (Tetrasodium Salt) Water≥ 100 mg/mL (170.04 mM)
PBS100 mg/mL (170.04 mM)May require sonication to aid dissolution

Q4: What is the mechanism of action of this compound?

This compound is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir. It acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. By mimicking the natural nucleotide, it is incorporated into the growing RNA strand, causing chain termination.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my in vitro assays.

  • Possible Cause: Degradation of the this compound free form.

    • Troubleshooting Steps:

      • Switch to the Tetrasodium Salt: If possible, transition to using the more stable this compound tetrasodium salt for all future experiments.

      • Freshly Prepare Solutions: If using the free form is unavoidable, prepare solutions immediately before each experiment. Do not store aqueous solutions of the free form for extended periods.

      • Verify Storage Conditions: Ensure that both the powdered compound and any stock solutions are stored at the correct temperatures (-20°C for powder, -80°C for long-term stock solution storage).

      • Filter Sterilization: For aqueous solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1][2]

Issue 2: Difficulty dissolving the this compound free form.

  • Possible Cause: Inappropriate solvent choice or insufficient solubilization technique.

    • Troubleshooting Steps:

      • Use Water as the Primary Solvent: The free form of this compound is most soluble in water.[1] Avoid using DMSO or DMF, as it is poorly soluble in these solvents.[1]

      • Apply Sonication: Use an ultrasonic bath to aid the dissolution of the free form in water.

      • Consider the Tetrasodium Salt: The tetrasodium salt exhibits higher aqueous solubility and is a more practical alternative.[2] For the tetrasodium salt in PBS, gentle heating and/or sonication can be used if precipitation is observed.[2]

Issue 3: Variability in results for in vivo studies.

  • Possible Cause: Poor bioavailability or inconsistent formulation of the free form.

    • Troubleshooting Steps:

      • Optimize Formulation: For in vivo applications, a clear and stable formulation is critical. A suggested method for preparing a formulation for in vivo use involves the following steps:

        • Dissolve the compound in DMSO to create a stock solution.

        • Add PEG300 and mix until the solution is clear.

        • Add Tween 80 and mix until clear.

        • Finally, add ddH₂O and mix thoroughly.

      • Alternative Formulations: Other potential oral formulations include dissolving in PEG400 or suspending in 0.2% carboxymethyl cellulose.

      • Use Fresh Preparations: Due to the instability of the free form, always prepare the in vivo formulation fresh on the day of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Tetrasodium Salt

  • Weigh the Compound: Accurately weigh out the desired amount of this compound tetrasodium salt (Molecular Weight: 588.09 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.88 mg.

  • Add Solvent: Add the appropriate volume of sterile, nuclease-free water to the vial containing the compound.

  • Dissolve: Gently vortex the solution. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound against HCV NS5B Polymerases

HCV GenotypeNS5B PolymeraseIC₅₀ (μM)
1bCon11.6
2aJFH12.8
3a0.7
4a2.6

[1]

Table 2: IC₅₀ Values of this compound against Human DNA Polymerases

PolymeraseIC₅₀ (μM)
DNA Pol α550
DNA Pol β>1000
DNA Pol γ>1000

[1]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_preparation Solution Preparation cluster_storage Storage & Use weigh Weigh this compound (Tetrasodium Salt Recommended) add_solvent Add Sterile Water weigh->add_solvent Step 1 dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve Step 2 filter Filter-Sterilize (0.22 µm) dissolve->filter Step 3 aliquot Aliquot into Single-Use Tubes filter->aliquot Step 4 store Store at -80°C (6 months) or -20°C (1 month) aliquot->store Step 5 use Use in Assay store->use Step 6

Caption: Workflow for preparing this compound solutions for in vitro experiments.

signaling_pathway Mechanism of Action: this compound in HCV Inhibition sofo Sofosbuvir (Prodrug) psi7409 This compound (Active Triphosphate) sofo->psi7409 Intracellular Metabolism rna_elongation HCV RNA Elongation psi7409->rna_elongation Incorporated into growing RNA strand ns5b HCV NS5B RNA Polymerase ns5b->rna_elongation Mediates chain_termination Chain Termination rna_elongation->chain_termination inhibition Inhibition of Viral Replication chain_termination->inhibition

Caption: Simplified pathway of Sofosbuvir metabolism and this compound-mediated HCV inhibition.

References

PSI-7409 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-7409. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving experimental variability when working with this compound and its parent prodrug, sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (formerly PSI-7977).[1][2] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3] Upon incorporation into the nascent HCV RNA strand, this compound acts as a chain terminator, halting viral replication.[4]

Q2: Why am I observing high variability in the anti-HCV activity of sofosbuvir in my cell-based assays?

A2: The most likely source of variability lies in the intracellular conversion of the sofosbuvir prodrug to the active this compound. This multi-step process is dependent on the expression levels of specific host cell enzymes, which can differ significantly between cell lines. For instance, primary human hepatocytes express high levels of both Cathepsin A (CatA) and Carboxylesterase 1 (CES1), leading to rapid and efficient formation of this compound.[5] In contrast, some commonly used cell lines, such as Huh-7 derived replicon cells (e.g., clone A), may have undetectable levels of CES1, relying primarily on CatA for the initial activation step.[5] This can result in slower and lower accumulation of the active metabolite, leading to apparent reduced potency of sofosbuvir.

Q3: My in vitro experiments with sofosbuvir show inconsistent results. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Cell Line Variability: As mentioned in Q2, different cell lines possess varying enzymatic machinery for prodrug activation. Ensure you are using a consistent and well-characterized cell line. If possible, use primary human hepatocytes for the most physiologically relevant results.

  • Cell Passage Number: The expression of metabolic enzymes can change with increasing cell passage numbers. It is advisable to use cells within a defined passage range for all experiments.

  • Compound Stability: this compound, particularly in its free form, can be unstable.[1] It is recommended to use the more stable tetrasodium salt form (this compound tetrasodium).[1] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Assay Conditions: Ensure that your assay conditions, including cell density, incubation times, and media components, are consistent across all experiments.

Q4: Can I use this compound directly in my experiments to bypass the prodrug activation steps?

A4: Yes, using this compound directly can be a valuable experimental control to confirm that the downstream mechanism of action is intact and to investigate the efficiency of the prodrug activation pathway in your specific cell system. However, due to the charged nature of the triphosphate, its cell permeability is limited. Specialized delivery methods may be required for efficient intracellular delivery in some cell types.

Q5: How can I assess the level of resistance to this compound in my HCV replicon system?

A5: Resistance to sofosbuvir is primarily associated with the S282T mutation in the NS5B polymerase.[6] To assess resistance, you can perform phenotypic assays by generating HCV replicons containing the S282T mutation and comparing the EC50 value of sofosbuvir or this compound against the wild-type replicon.[6] Genotypic analysis, such as sequencing the NS5B region of viral RNA from cells that have been cultured under selective pressure with sofosbuvir, can also identify resistance-associated substitutions.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no anti-HCV activity of sofosbuvir Inefficient conversion of the prodrug to the active this compound in the experimental cell line.1. Verify the expression of key activating enzymes (CatA, CES1, HINT1, UMP-CMP kinase, NDPK) in your cell line. 2. Use a cell line known to efficiently metabolize sofosbuvir (e.g., primary human hepatocytes). 3. As a positive control, test the activity of directly applied this compound (if cell permeability is not a major barrier in your system).
High variability in EC50 values between experiments 1. Inconsistent cell health or passage number. 2. Degradation of sofosbuvir or this compound. 3. Variations in assay conditions.1. Maintain a consistent cell culture protocol, using cells at a similar passage number and confluence. 2. Prepare fresh drug solutions for each experiment from a validated stock. Consider using the more stable salt form of this compound.[1] 3. Standardize all assay parameters, including incubation times, media, and plates.
Unexpected cytotoxicity at higher concentrations of sofosbuvir Off-target effects or accumulation of cytotoxic metabolites.1. Perform a thorough cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 of sofosbuvir in your cell line. 2. Ensure that the observed antiviral effect is not due to general cytotoxicity. The selectivity index (SI = CC50/EC50) should be sufficiently high.
Emergence of drug resistance in long-term cultures Selection of pre-existing or newly mutated HCV variants with reduced susceptibility to this compound.1. Sequence the NS5B region of the viral genome to identify known resistance mutations (e.g., S282T).[6] 2. Perform phenotypic assays to confirm the level of resistance conferred by the identified mutations. 3. Consider using combination therapy with other anti-HCV agents that have different mechanisms of action to suppress the emergence of resistance.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase

HCV GenotypeIC50 (μM)
1b1.6[1]
2a2.8[1]
3a0.7[1]
4a2.6[1]

Table 2: Intracellular Concentration of this compound after Incubation with Sofosbuvir

Cell TypeIncubation Time (h)Max. Intracellular Concentration (μM)
Clone A cells48~25[1][8]
Primary Human Hepatocytes4~100[1][8]

Experimental Protocols

Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of this compound against HCV NS5B polymerase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM MOPS (pH 7.3), 5 mM MnCl2, 500 μM GTP, 100 μM ATP and UTP, and 1 μCi α[32P]CTP.

  • Enzyme Pre-incubation: Add 200 nM of purified recombinant HCV NS5B polymerase to the reaction mixture and pre-incubate for 30 minutes at room temperature.

  • Initiation of Reaction: Add the RNA template to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Quenching the Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 0.5 M EDTA).

  • Product Analysis: The radiolabeled RNA product can be purified and quantified using methods such as polyacrylamide gel electrophoresis followed by phosphorimaging.

  • Data Analysis: Determine the IC50 value of this compound by measuring the enzyme activity at various concentrations of the inhibitor.

Protocol 2: HCV Replicon Assay for Antiviral Activity

This protocol outlines a general method for evaluating the antiviral activity of sofosbuvir or this compound in a cell-based HCV replicon system.

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter) in 96-well plates at a predetermined density.

  • Compound Preparation: Prepare a serial dilution of sofosbuvir or this compound in cell culture medium.

  • Treatment: Add the compound dilutions to the cells and include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of HCV Replication:

    • For luciferase reporter replicons: Lyse the cells and measure luciferase activity using a luminometer.

    • For non-reporter replicons: Extract total cellular RNA and quantify HCV RNA levels using qRT-PCR, normalizing to a housekeeping gene.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the compound concentration.

Mandatory Visualizations

PSI7409_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite1 Carboxyl Ester Metabolite Sofosbuvir_in->Metabolite1 Cathepsin A / CES1 PSI_352707 PSI-352707 (Alaninyl Phosphate Metabolite) Metabolite1->PSI_352707 Intramolecular Cyclization PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 HINT1 PSI_7410 PSI-7410 (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 This compound (Active Triphosphate) PSI_7410->PSI_7409 NDPK Inhibition Inhibition of HCV NS5B Polymerase PSI_7409->Inhibition

Caption: Intracellular activation pathway of sofosbuvir to this compound.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells prepare_compound Prepare Serial Dilutions of Sofosbuvir/PSI-7409 seed_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 48-72h add_compound->incubate quantify Quantify HCV Replication (Luciferase or qRT-PCR) incubate->quantify analyze Data Analysis (Calculate EC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for an HCV replicon assay.

References

avoiding degradation of PSI-7409 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-7409. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the active 5'-triphosphate metabolite of the antiviral drug Sofosbuvir (also known as PSI-7977). It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, making it a crucial compound for in vitro studies of HCV replication and antiviral drug screening.

Q2: What is the most stable form of this compound to use in experiments?

A2: It is advisable to use the tetrasodium salt of this compound. The free form of the compound is prone to instability, while the tetrasodium salt offers greater stability while retaining the same biological activity.[1]

Q3: How should I store this compound to prevent degradation?

A3: Proper storage is critical to maintaining the integrity of this compound. Storage recommendations are summarized in the table below.

Storage ConditionFormDuration
-80°CIn solventUp to 6 months
-20°CIn solventUp to 1 month
-20°CPowderUp to 3 years
4°CPowderUp to 2 years
Room TemperaturePowderStable for a few days (during shipping)

Q4: What solvents are recommended for reconstituting this compound?

A4: this compound is soluble in water. It is poorly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1]

Q5: How can I minimize degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to control several factors:

  • pH: Maintain a slightly alkaline pH (around 7.5-8.0) in your buffers, as nucleotide triphosphates are generally more stable in this range.

  • Temperature: Keep this compound solutions on ice whenever possible and avoid prolonged exposure to room temperature. For enzymatic assays, use the recommended incubation temperature for the shortest time necessary.

  • Metal Ions: While magnesium is essential for polymerase activity, other divalent cations can catalyze the hydrolysis of the triphosphate chain. Use high-purity water and reagents to avoid contamination.

  • Light Exposure: Protect solutions from direct light, although there is no specific evidence of significant photodegradation under normal laboratory conditions.

  • Freeze-Thaw Cycles: Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected activity in enzymatic assays This compound degradation- Prepare fresh working solutions from a properly stored stock for each experiment.- Ensure the pH of your assay buffer is in the optimal range (pH 7.5-8.0).- Minimize the time the reaction is incubated at higher temperatures.
Contaminants in the sample or reagents- Use high-purity water and reagents.- Avoid using buffers containing interfering substances such as EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents like Tween-20 (>1%).[2]
Precipitation observed in the stock or working solution Poor solubility in the chosen solvent- Ensure you are using water as the primary solvent.- If using a complex buffer, check for compatibility. Sonication may aid dissolution in some cases.
Exceeded solubility limit- Do not exceed the recommended maximum concentration in your stock solution.
Variability between experimental replicates Inaccurate pipetting of viscous solutions- Use calibrated pipettes and ensure proper mixing of the stock solution before making dilutions.
Inconsistent incubation times or temperatures- Use a reliable incubator or water bath and ensure all samples are treated identically.

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory activity of nucleotide analogs against HCV polymerase.

1. Materials:

  • This compound tetrasodium salt

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A)/oligo(U))

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% (v/v) Triton X-100

  • Stop Solution: 50 mM EDTA in 95% formamide

  • Scintillation fluid

2. Procedure:

  • Prepare a stock solution of this compound in sterile, nuclease-free water and store it in single-use aliquots at -80°C.

  • On the day of the experiment, thaw an aliquot of this compound and prepare serial dilutions in the assay buffer. Keep all solutions on ice.

  • In a 96-well plate, combine the HCV NS5B polymerase, RNA template, and the desired concentration of this compound.

  • Initiate the reaction by adding a mixture of the four rNTPs, including the radiolabeled nucleotide.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Transfer a portion of the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Preparation of this compound for In Vivo Studies

For in vivo experiments, this compound can be formulated to improve its stability and delivery.

1. Materials:

  • This compound tetrasodium salt

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection or saline

2. Formulation Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a small volume of sterile water.

  • Add PEG300 to the aqueous solution and mix thoroughly.

  • Add Tween 80 to the mixture and mix until a clear solution is obtained.

  • Adjust the final volume with sterile water or saline to achieve the desired concentration.

  • It is recommended to prepare this formulation fresh before each use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute in Assay Buffer Reaction Setup Reaction Setup Serial Dilutions->Reaction Setup Incubation Incubation Reaction Setup->Incubation 30°C for 1h Quenching Quenching Incubation->Quenching Add Stop Solution Detection Detection Quenching->Detection

Caption: A generalized workflow for an in vitro polymerase inhibition assay using this compound.

degradation_pathway cluster_conditions Degradation Conditions This compound (Triphosphate) This compound (Triphosphate) PSI-XXXX (Diphosphate) PSI-XXXX (Diphosphate) This compound (Triphosphate)->PSI-XXXX (Diphosphate) Hydrolysis PSI-YYYY (Monophosphate) PSI-YYYY (Monophosphate) PSI-XXXX (Diphosphate)->PSI-YYYY (Monophosphate) Hydrolysis Low pH (Acidic) Low pH (Acidic) High pH (Alkaline) High pH (Alkaline) Divalent Cations Divalent Cations Elevated Temperature Elevated Temperature

Caption: A simplified diagram illustrating the potential hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing Buffer Conditions for PSI-7409 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-7409 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the in-vitro analysis of this compound, the active triphosphate metabolite of the antiviral drug sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the pharmacologically active 5'-triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977).[1] It acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. This compound mimics the natural nucleotide substrate of the polymerase. Upon incorporation into the growing RNA chain, it leads to chain termination, thus halting viral replication.

Q2: What are the typical storage and handling conditions for this compound?

A2: this compound is typically stored as a solid powder at -20°C for long-term stability (up to 3 years).[1] Stock solutions are generally prepared in water and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions and use them promptly. The free acid form of this compound can be unstable, and the more stable tetrasodium salt is often preferred for consistent experimental results.[1]

Q3: What is the general solubility of this compound?

A3: this compound is soluble in water. For instance, a concentration of 50 mg/mL in water is achievable, potentially requiring ultrasonication to fully dissolve.[1] It is poorly soluble in organic solvents like DMF and DMSO.

Q4: What are the known IC50 values for this compound against different HCV genotypes?

A4: The inhibitory activity of this compound varies across different HCV genotypes. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.

HCV GenotypeNS5B PolymeraseIC50 (µM)
Genotype 1bCon11.6
Genotype 2aJFH12.8
Genotype 3a0.7
Genotype 4a2.6

Data sourced from MedchemExpress.[2]

Q5: Is this compound selective for the HCV NS5B polymerase?

A5: Yes, this compound exhibits high selectivity for the HCV NS5B polymerase. It is a weak inhibitor of human DNA polymerase α (IC50 = 550 µM) and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[2]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during this compound assays.

Issue 1: Higher than Expected IC50 Values or Low Inhibition

Possible Cause: Suboptimal buffer conditions, particularly the choice and concentration of divalent cations.

Troubleshooting Steps:

  • Evaluate Divalent Cation: The HCV NS5B polymerase is a metal-dependent enzyme. While magnesium chloride (MgCl₂) is commonly used, studies have shown that manganese chloride (MnCl₂) can significantly enhance the polymerase's activity, in some cases by as much as 4- to 20-fold.[3][4] This increased enzymatic activity can lead to a more sensitive detection of inhibition.

    • Recommendation: Perform a comparative experiment using MnCl₂ instead of, or in addition to, MgCl₂. Test a concentration range of 1-5 mM for MnCl₂ to find the optimal concentration for your assay system.

  • Optimize pH: The pH of the reaction buffer can influence both the enzyme's activity and the inhibitor's stability and charge state.

    • Recommendation: While a pH of around 7.5 is standard, it is advisable to test a pH range (e.g., 7.0, 7.5, 8.0) to determine the optimal pH for your specific assay conditions.

  • Adjust Monovalent Salt Concentration: The concentration of monovalent salts like NaCl or KCl can affect enzyme kinetics.

    • Recommendation: Titrate the concentration of NaCl or KCl in your buffer, for example, in increments from 25 mM to 100 mM, to identify the concentration that yields the most robust and reproducible results.

Quantitative Impact of Divalent Cations on NS5B Polymerase Activity

Divalent CationRelative Polymerase Activity
MgCl₂Baseline
MnCl₂4x to 20x higher than MgCl₂

This table summarizes findings from multiple studies indicating the enhanced activity of HCV NS5B polymerase in the presence of Mn²⁺ compared to Mg²⁺.[3][4][5]

Issue 2: High Variability and Poor Reproducibility of Results

Possible Cause: Inconsistent experimental setup, reagent degradation, or issues with the detection method.

Troubleshooting Steps:

  • Ensure Reagent Quality:

    • This compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

    • Enzyme Activity: Ensure the HCV NS5B polymerase is active. If possible, run a positive control with a known inhibitor to verify enzyme function.

  • Standardize Assay Protocol:

    • Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in your protocol.

    • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

  • Optimize Detection Method:

    • Radiolabeled Nucleotides: If using radiolabeled nucleotides, ensure the specific activity is appropriate and that the detection method (e.g., scintillation counting, phosphorimaging) is properly calibrated.

    • Fluorescence-Based Assays: For fluorescence-based methods, check for potential quenching or interference from components in the reaction buffer or the test compound itself.

Experimental Protocols

Key Experiment: In-Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes a standard method for determining the IC50 of this compound against the HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • This compound

  • RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radioactively labeled UTP (e.g., [α-³³P]UTP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM DTT, 5 mM MgCl₂, 1 mM EDTA)

  • Stop Solution (e.g., 0.5 M EDTA)

  • DE81 ion-exchange filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the labeled UTP.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the purified NS5B polymerase and the labeled UTP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto DE81 filter plates.

  • Wash the plates to remove unincorporated labeled UTP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action Sofosbuvir Sofosbuvir (Prodrug) Intracellular_Metabolism Intracellular Metabolism Sofosbuvir->Intracellular_Metabolism PSI_7409 This compound (Active Triphosphate) Intracellular_Metabolism->PSI_7409 HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Binds to active site Chain_Termination Chain Termination PSI_7409->Chain_Termination Incorporation leads to RNA_Replication HCV RNA Replication HCV_NS5B->RNA_Replication Catalyzes HCV_NS5B->Chain_Termination Inhibition Inhibition of Replication Chain_Termination->Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Reaction_Mix Prepare Reaction Mix (Buffer, Template/Primer, rNTPs) Add_Inhibitor Add this compound to Reaction Mix Prep_Reaction_Mix->Add_Inhibitor Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Add_Inhibitor Initiate_Reaction Initiate with NS5B Polymerase and Labeled Nucleotide Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Signal Measure Incorporated Radioactivity Filter_Wash->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data

Caption: Workflow for this compound IC50 assay.

Troubleshooting Logic for Low this compound Inhibition Start Low Inhibition or High IC50 Observed Check_Buffer Are Buffer Conditions Optimal? Start->Check_Buffer Check_Reagents Are Reagents Active? Check_Buffer->Check_Reagents Yes Optimize_Cations Optimize Divalent Cations (Test MnCl2) Check_Buffer->Optimize_Cations No Check_Protocol Is Protocol Followed Correctly? Check_Reagents->Check_Protocol Yes Verify_Enzyme Verify Enzyme Activity (Use Positive Control) Check_Reagents->Verify_Enzyme No Review_Protocol Review Protocol for Deviations (Incubation, Pipetting) Check_Protocol->Review_Protocol No Resolved Problem Resolved Check_Protocol->Resolved Yes Optimize_pH Optimize pH (Test pH 7.0-8.0) Optimize_Cations->Optimize_pH Optimize_Salt Optimize Salt Concentration (Test 25-100 mM) Optimize_pH->Optimize_Salt Optimize_Salt->Check_Reagents Fresh_Inhibitor Prepare Fresh Inhibitor Dilutions Verify_Enzyme->Fresh_Inhibitor Fresh_Inhibitor->Check_Protocol Review_Protocol->Resolved

Caption: Troubleshooting low this compound inhibition.

References

Technical Support Center: Troubleshooting Low Efficacy in PSI-7409 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-7409. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to low efficacy in experiments involving the HCV NS5B polymerase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977). It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] this compound acts as a chain terminator, being incorporated into the nascent viral RNA strand and preventing further elongation, thus halting viral replication.[3]

Q2: I am observing lower than expected potency (high EC50 or IC50 values) in my experiments. What are the potential causes?

Several factors can contribute to reduced efficacy of this compound in in vitro assays. These can be broadly categorized into issues related to the compound itself, the experimental setup (cell-based or biochemical assays), or the specific HCV genotype or replicon being used. A logical approach to troubleshooting this issue is outlined in the diagram below.

cluster_troubleshooting Troubleshooting Low this compound Efficacy start Low Efficacy Observed compound_check Compound Integrity & Handling start->compound_check assay_check Assay-Specific Issues start->assay_check replicon_check Replicon/Genotype Factors start->replicon_check solution Resolution compound_check->solution Confirm proper storage, handling, and concentration assay_check->solution Optimize assay conditions and validate readouts replicon_check->solution Sequence replicon and consider genotype-specific activity

Caption: A high-level overview of the troubleshooting workflow for low this compound efficacy.

Q3: How should I properly handle and store this compound?

Proper handling and storage are critical for maintaining the potency of this compound.

  • Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[4]

  • Stock Solutions: Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][4] Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

  • Working Solutions: If water is used as the solvent for the stock solution, it is advisable to dilute it to the working solution, sterilize it using a 0.22 µm filter, and use it promptly.[4][5] The free form of this compound can be unstable, and using the tetrasodium salt form is recommended for better stability while retaining the same biological activity.[1][4]

Q4: My HCV replicon assay is showing a weak or no signal. What should I check?

A weak or absent signal in a replicon assay can be due to several factors unrelated to the efficacy of this compound itself.

  • Cell Health and Passage Number: The permissiveness of Huh-7 cells to HCV replication can vary significantly with passage number.[6][7] It is crucial to use cells at a low passage number and ensure they are healthy and not overgrown.

  • Replicon Stability: The stability of the HCV replicon within the cell line can fluctuate over time and with continuous passaging.[8] It is good practice to periodically check the replication level of your replicon cells.

  • Transfection Efficiency (for transient assays): Low transfection efficiency will result in a weak signal. Optimize your transfection protocol, use high-quality plasmid DNA, and consider using a reporter gene to normalize for transfection efficiency.[1][9]

  • Luciferase Assay Issues: If using a luciferase-based reporter, ensure that the luciferase reagents are fresh and that the signal is not being quenched by components in your cell lysate or the compound itself. Using white-walled or opaque plates is recommended to minimize background luminescence.[1][10]

Troubleshooting Guides

Guide 1: HCV Replicon Assays

HCV replicon assays are a cornerstone for evaluating the efficacy of antiviral compounds like this compound. Below is a detailed guide to troubleshoot common issues.

Potential Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to minimize freeze-thaw cycles.[2][4] - Use the more stable tetrasodium salt form of this compound.[1][4]
Cell Line Issues - Use a low passage number of Huh-7 cells, as permissiveness to HCV replication can decrease with higher passages.[6] - Ensure cells are not confluent when treating with the compound. - Periodically test the replication efficiency of your replicon cell line.
Assay Readout Problems - For luciferase assays, check for signal quenching by preparing a standard curve of recombinant luciferase in the presence and absence of this compound. - For qPCR assays, verify primer and probe efficiency and check for PCR inhibitors in your RNA preparation.[11]
Presence of Resistance Mutations - Sequence the NS5B region of your replicon to check for the S282T mutation or other known resistance-associated substitutions.[12][13]
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and verify its calibration.
Edge Effects in Plates - Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Pipetting Errors - Prepare a master mix of the compound dilutions to add to the wells to minimize pipetting variability.[1]
Inconsistent Incubation Times - Ensure all plates are incubated for the same duration and under the same conditions.
Guide 2: NS5B Polymerase Activity Assays

Biochemical assays directly measuring the activity of the NS5B polymerase are crucial for determining the IC50 of this compound.

Potential Cause Troubleshooting Steps
Inactive Enzyme - Use a fresh batch of purified NS5B polymerase. - Verify the activity of the enzyme with a known inhibitor as a positive control.
Suboptimal Reaction Conditions - Optimize the concentrations of nucleotides, template, and primers. - Ensure the reaction buffer has the correct pH and salt concentrations.
Compound-Related Issues - Confirm the accurate concentration of the this compound stock solution. - Check for precipitation of the compound in the reaction buffer.
Incorrect Assay Readout - If using a radioactive assay, ensure the filter binding and washing steps are performed correctly. - For fluorescence-based assays, check for any interference from the compound itself.

Data Presentation

Table 1: In Vitro Activity of this compound against HCV NS5B Polymerase

HCV GenotypeNS5B PolymeraseIC50 (µM)
1b (Con1)Recombinant1.6[9][14]
2a (JFH1)Recombinant2.8[9][14]
3aRecombinant0.7[9][14]
4aRecombinant2.6[9][14]

Table 2: Impact of S282T Mutation on PSI-7977 (Sofosbuvir) EC50 in HCV Replicon Assays

HCV GenotypeRepliconFold Change in EC50 (S282T vs. Wild-Type)
1aSubgenomic13-fold increase[9]
1bSubgenomic7.8-fold increase[9]
2a (JFH-1)Subgenomic~2-fold increase[9]

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay
  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density that will ensure they are sub-confluent at the end of the assay.

  • Compound Addition: The following day, add serial dilutions of this compound (or the prodrug Sofosbuvir) to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxicity. Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: NS5B Polymerase Activity Assay (Radioactive)
  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), a poly(A) template and oligo(U) primer, and a mix of ATP, CTP, GTP, and [α-32P]UTP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Quenching and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., using trichloroacetic acid).

  • Quantification: Wash the filters to remove unincorporated nucleotides and measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

cluster_pathway This compound Mechanism of Action Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism PSI7409 This compound (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibits Chain_Termination Chain Termination PSI7409->Chain_Termination Incorporation leads to RNA_Replication HCV RNA Replication NS5B->RNA_Replication Catalyzes NS5B->Chain_Termination

Caption: The metabolic activation of Sofosbuvir to this compound and its inhibitory effect on HCV RNA replication.

cluster_workflow HCV Replicon Assay Workflow seed Seed Huh-7 Replicon Cells treat Treat with this compound (or Sofosbuvir) seed->treat incubate Incubate (48-72 hours) treat->incubate lyse Lyse Cells incubate->lyse readout Measure Readout (e.g., Luciferase, qPCR) lyse->readout analyze Analyze Data (Calculate EC50) readout->analyze

References

Technical Support Center: Refinement of PSI-7409 Delivery in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the delivery of PSI-7409 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery in cell-based assays a concern?

A1: this compound is the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir. It directly inhibits the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2] As a highly charged molecule due to its triphosphate group, this compound cannot passively diffuse across the cell membrane. Therefore, specialized techniques are required for its efficient intracellular delivery in in-vitro experiments. The prodrug, sofosbuvir, is designed to overcome this delivery challenge in vivo by being cell-permeable and then converting to this compound inside the cell.[3][4]

Q2: My HCV replicon assay shows low efficacy with sofosbuvir treatment. What are the potential reasons?

A2: Low efficacy of sofosbuvir in HCV replicon assays can stem from several factors:

  • Inefficient Intracellular Conversion: The conversion of sofosbuvir to the active this compound involves multiple enzymatic steps.[3] Reduced expression or activity of key enzymes like human cathepsin A (CatA), carboxylesterase 1 (CES1), or histidine triad nucleotide-binding protein 1 (HINT1) in your cell line can impair this conversion.[3]

  • Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying levels of the enzymes required for sofosbuvir metabolism.

  • Drug Resistance: The emergence of resistance-associated substitutions (RASs) in the HCV NS5B polymerase can reduce the sensitivity to this compound. The S282T substitution is a primary sofosbuvir resistance mutation.[5][6]

  • Experimental Conditions: Suboptimal cell health, incorrect seeding density, or issues with the assay protocol itself can lead to inaccurate efficacy measurements.

Q3: Can I deliver this compound directly into cells to bypass the need for metabolic activation?

A3: Yes, direct delivery of this compound is possible and can be a valuable tool to confirm the mechanism of action and to study resistance. However, due to its charge, it requires specific delivery methods.

Q4: What are the recommended methods for direct delivery of this compound into cells?

A4: Several methods can be employed for the intracellular delivery of charged molecules like this compound:

  • Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of charged molecules.[7] It has been shown to be an efficient method for transfecting Huh-7 cells, a common host for HCV replicons.[8][9][10]

  • Cationic Lipid-Based Transfection (Lipofection): While commonly used for nucleic acids, certain cationic lipid formulations can also facilitate the delivery of smaller charged molecules by forming complexes that can fuse with the cell membrane.[11][12][13][14]

  • Cell-Penetrating Peptides (CPPs): These short peptides can traverse the cell membrane and can be conjugated to cargo molecules like this compound to facilitate their entry.

Q5: How stable is this compound in cell culture medium?

A5: The stability of triphosphates in aqueous solutions can be a concern. It is advisable to prepare fresh solutions of this compound for each experiment and minimize the time it spends in culture medium before being delivered to the cells. One supplier suggests that in solvent, this compound is stable for up to one month at -20°C and up to six months at -80°C.[1]

Troubleshooting Guides

Guide 1: Low Antiviral Efficacy of Sofosbuvir in HCV Replicon Assays
Observed Problem Potential Cause Troubleshooting Step
Higher than expected EC50 value for sofosbuvir.Inefficient intracellular conversion to this compound.1. Confirm Cell Line Metabolism: If possible, quantify the intracellular levels of this compound after sofosbuvir treatment using methods like LC-MS/MS. 2. Switch Cell Line: Consider using a cell line known to have high metabolic activity for sofosbuvir, such as primary human hepatocytes or a different Huh-7 subclone. 3. Direct this compound Delivery: As a control, deliver this compound directly into the cells using electroporation to confirm the sensitivity of the replicon to the active drug.
Complete lack of antiviral effect.Development of drug resistance.1. Sequence the NS5B Region: Analyze the NS5B coding region of the replicon for known resistance-associated substitutions, particularly S282T.[5][6] 2. Use a Different Antiviral: Test an antiviral with a different mechanism of action to confirm the viability of the replicon system.
High variability between replicate wells.Inconsistent cell seeding or assay execution.1. Optimize Cell Seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. 2. Review Assay Protocol: Carefully review all steps of your replicon assay protocol for potential sources of variability, such as reagent addition and incubation times.
Guide 2: Inefficient Direct Delivery of this compound
Observed Problem Potential Cause (Electroporation) Troubleshooting Step (Electroporation)
No or low antiviral effect after direct delivery.Suboptimal electroporation parameters.1. Optimize Voltage and Pulse Length: Systematically vary the voltage and pulse duration to find the optimal balance between transfection efficiency and cell viability for your specific cell line. For Huh-7 cells, optimal conditions have been reported around 425 V/cm and 40 ms.[10] 2. Check Electroporation Buffer: Use a buffer specifically designed for electroporation to maintain cell viability.
High cell death after delivery.Electroporation conditions are too harsh.1. Reduce Voltage or Pulse Length: Decrease the intensity of the electrical pulse. 2. Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase before electroporation.
Observed Problem Potential Cause (Lipofection) Troubleshooting Step (Lipofection)
No or low antiviral effect after direct delivery.Inefficient lipid-PSI-7409 complex formation or uptake.1. Optimize Lipid-to-Drug Ratio: Experiment with different ratios of the cationic lipid reagent to this compound. 2. Try Different Reagents: Test various commercially available cationic lipid transfection reagents.
High cytotoxicity.The cationic lipid reagent is toxic to the cells at the concentration used.1. Reduce Reagent Concentration: Lower the amount of the lipid reagent used. 2. Change Reagent: Switch to a different transfection reagent known to have lower cytotoxicity in your cell line.

Data Presentation

Table 1: Comparison of Transfection Methods for Huh-7 Cells (for Nucleic Acid Delivery)

Method Transfection Efficiency (%) Cell Viability Notes
Electroporation63.73 ± 2.36>50%Optimized protocol with 425 V/cm and 40 ms pulse.[10]
jetPEI™14.2 ± 0.69Not specifiedA cationic polymer-based method.[9]
Lipofectamine™ 200012.2 ± 0.6Not specifiedA cationic lipid-based method.[10]

Note: This data is for plasmid DNA transfection and serves as a general guide. Efficiency for small molecule delivery may vary.

Table 2: In Vitro Activity of this compound against HCV NS5B Polymerase

HCV Genotype IC50 (µM)
1b1.6
2a2.8
3a0.7
4a2.6

Source: MedchemExpress[1][15]

Experimental Protocols

Protocol 1: Direct Delivery of this compound into Huh-7 Cells via Electroporation

Materials:

  • Huh-7 cells harboring an HCV replicon

  • This compound

  • Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Electroporator and compatible cuvettes (e.g., 4 mm gap)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Preparation:

    • Culture Huh-7 replicon cells to 70-80% confluency.

    • On the day of electroporation, trypsinize the cells and wash them once with ice-cold PBS.

    • Resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation:

    • In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with the desired final concentration of this compound.

    • Transfer the cell/PSI-7409 mixture to a pre-chilled electroporation cuvette.

    • Pulse the cells using optimized parameters for Huh-7 cells (e.g., 425 V/cm, 40 ms pulse length).[10] Note: These parameters may need to be optimized for your specific electroporator and cell batch.

    • Immediately after the pulse, let the cuvette rest on ice for 5-10 minutes to allow the cell membranes to recover.

  • Post-Electroporation Culture:

    • Gently transfer the cells from the cuvette to a well of a 6-well plate containing 2 mL of pre-warmed complete culture medium.

    • Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 48-72 hours).

  • Assay Readout:

    • After incubation, measure the HCV replicon levels using a suitable method, such as a luciferase reporter assay or RT-qPCR for HCV RNA.

Protocol 2: HCV Replicon Assay Troubleshooting Workflow

This protocol outlines a logical flow for troubleshooting low sofosbuvir efficacy.

troubleshooting_workflow start Start: Low Sofosbuvir Efficacy Observed check_assay_integrity Step 1: Verify Assay Integrity (Positive/Negative Controls OK?) start->check_assay_integrity check_cell_health Step 2: Assess Cell Health and Culture Conditions check_assay_integrity->check_cell_health Yes conclusion_assay_issue Conclusion: Issue is with the assay setup. check_assay_integrity->conclusion_assay_issue No investigate_metabolism Step 3: Investigate Sofosbuvir Metabolism check_cell_health->investigate_metabolism Cells Healthy check_cell_health->conclusion_assay_issue Cells Unhealthy direct_delivery Step 4: Direct this compound Delivery (Electroporation) investigate_metabolism->direct_delivery sequence_ns5b Step 5: Sequence NS5B for Resistance Mutations direct_delivery->sequence_ns5b This compound is not effective conclusion_metabolism Conclusion: Issue is likely inefficient sofosbuvir to this compound conversion. direct_delivery->conclusion_metabolism This compound is effective conclusion_resistance Conclusion: Issue is likely drug resistance. sequence_ns5b->conclusion_resistance Resistance mutation found sequence_ns5b->conclusion_assay_issue No resistance mutation

Caption: A logical workflow for troubleshooting low sofosbuvir efficacy.

Mandatory Visualizations

Signaling Pathway: Intracellular Activation of Sofosbuvir

This diagram illustrates the enzymatic conversion of the prodrug sofosbuvir into its active triphosphate form, this compound.

sofosbuvir_activation Sofosbuvir Sofosbuvir (Cell Permeable Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X CatA / CES1 PSI_352707 Alaninyl Phosphate Metabolite (PSI-352707) Metabolite_X->PSI_352707 PSI_7411 Monophosphate (PSI-7411) PSI_352707->PSI_7411 HINT1 PSI_7410 Diphosphate (PSI-7410) PSI_7411->PSI_7410 UMP-CMPK PSI_7409 Active Triphosphate (this compound) PSI_7410->PSI_7409 NDPK Inhibition Inhibition of HCV NS5B Polymerase PSI_7409->Inhibition

Caption: Intracellular activation pathway of sofosbuvir to this compound.

Experimental Workflow: Direct Delivery of this compound via Electroporation

This diagram outlines the key steps for delivering this compound directly into cells using electroporation for a cell-based assay.

electroporation_workflow start Start prep_cells Prepare Cell Suspension (e.g., Huh-7 replicon cells) start->prep_cells mix Mix Cells with this compound in Electroporation Buffer prep_cells->mix electroporate Electroporate using Optimized Parameters mix->electroporate recover Recover Cells on Ice electroporate->recover plate Plate Cells in Culture Medium recover->plate incubate Incubate (e.g., 48-72h) plate->incubate assay Perform Assay Readout (e.g., Luciferase, RT-qPCR) incubate->assay end End assay->end

References

Technical Support Center: Addressing Off-Target Effects in PSI-7409 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when working with PSI-7409, the active triphosphate metabolite of Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target interactions?

A1: this compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] It acts as a chain terminator after being incorporated into the nascent viral RNA strand. While highly selective for the viral polymerase, this compound has been observed to have weak interactions with host cell polymerases. Specifically, it is a weak inhibitor of human DNA polymerase α, with no significant inhibition of DNA polymerases β and γ at therapeutic concentrations.[1][2]

Q2: Can this compound induce mitochondrial toxicity?

A2: The potential for mitochondrial toxicity with nucleoside analogs is a known concern.[3] Studies on this compound and its parent compound, sofosbuvir, have shown conflicting results. Some in vitro studies suggest that this compound is a poor substrate for mitochondrial RNA polymerase (PolRMT), indicating a low potential for mitochondrial toxicity.[4] However, other studies in animal models have suggested that sofosbuvir may impair mitochondrial biogenesis in certain tissues. Therefore, it is crucial to assess mitochondrial function in your specific experimental system.

Q3: Are there any known effects of this compound on cellular signaling pathways?

A3: Recent studies have indicated that sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells.[5][6] This activation can lead to downstream effects on the MAPK pathway, which is involved in cell proliferation and survival. Researchers should be aware of this potential off-target effect, especially when studying cellular processes that are sensitive to EGFR or MAPK signaling.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected cytotoxicity or reduced cell proliferation in non-HCV expressing cell lines. 1. Off-target inhibition of host DNA polymerase α: This is more likely at high concentrations of this compound. 2. Mitochondrial dysfunction: this compound may be affecting mitochondrial biogenesis or function in your specific cell line. 3. Cell line sensitivity: Different cell lines can have varying sensitivities to nucleoside analogs.1. Titrate this compound concentration: Determine the EC50 for cytotoxicity in your cell line and use the lowest effective concentration for your primary experiments. 2. Perform a mitochondrial toxicity assay: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) or commercially available kits to assess mitochondrial membrane potential and ATP production. 3. Test in multiple cell lines: If possible, confirm your findings in a different, relevant cell line to rule out cell-type-specific off-target effects.
Alterations in gene expression or protein levels unrelated to HCV replication. 1. Activation of the EGFR/MAPK signaling pathway: Sofosbuvir has been shown to induce this pathway. 2. General cellular stress response: High concentrations of any compound can induce stress pathways.1. Assess EGFR/MAPK pathway activation: Use western blotting to check for phosphorylation of key pathway components like EGFR, ERK, and AKT. 2. Use an EGFR inhibitor as a control: Co-treatment with a known EGFR inhibitor (e.g., erlotinib) can help determine if the observed effects are EGFR-dependent. 3. Perform a dose-response analysis: Lowering the concentration of this compound may mitigate these off-target signaling effects.
Inconsistent results between experimental replicates. 1. Compound stability: this compound, as a triphosphate, can be less stable than its parent nucleoside. 2. Variability in cell health and density: These factors can significantly impact experimental outcomes.1. Prepare fresh solutions of this compound for each experiment. 2. Ensure consistent cell seeding density and monitor cell viability throughout the experiment. 3. Standardize all incubation times and reagent concentrations meticulously.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the on-target and off-target effects of this compound.

Table 1: Inhibition of Viral and Human Polymerases by this compound

Target EnzymeIC50 (μM)Selectivity (vs. HCV NS5B)Reference
HCV NS5B Polymerase~0.7 - 2.8-[1][2]
Human DNA Polymerase α~550~196-785 fold[1][2]
Human DNA Polymerase β>1000>357-1428 fold[1][2]
Human DNA Polymerase γ>1000>357-1428 fold[1][2]

Table 2: Summary of Other Potential Off-Target Effects of this compound/Sofosbuvir

Off-Target EffectObservationExperimental SystemReference
Mitochondrial Toxicity Low affinity for mitochondrial RNA polymerase (PolRMT) in vitro.Biochemical assays[4]
Potential for impaired mitochondrial biogenesis.Animal models (rats)
Cellular Signaling Activation of EGFR/MAPK pathway.Hepatoma cell lines[5][6]

Experimental Protocols

Protocol 1: Human DNA Polymerase α Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on human DNA polymerase α activity.

Materials:

  • Recombinant human DNA polymerase α

  • Activated calf thymus DNA (template/primer)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dTTP)

  • [α-³²P]dCTP (radiolabeled tracer)

  • This compound (or other test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 0.5 M EDTA)

  • Filter paper (e.g., Whatman DE81)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated calf thymus DNA, dATP, dGTP, and dTTP at their final concentrations.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (no inhibitor).

  • Initiate the reaction by adding [α-³²P]dCTP and recombinant human DNA polymerase α.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto filter paper.

  • Wash the filter paper multiple times with a suitable buffer (e.g., 0.5 M sodium phosphate buffer, pH 7.0) to remove unincorporated [α-³²P]dCTP.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial function.

Materials:

  • Seahorse XF96 or similar instrument

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Your cell line of interest

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed your cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated controls.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Mitochondrial Stress Test: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) for sequential injection during the assay.

  • Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from this compound-treated cells to the vehicle controls.

Visualizations

experimental_workflow_dna_polymerase_inhibition prep Prepare Reaction Mix (Buffer, DNA, dNTPs) add_psi Add this compound (Varying Concentrations) prep->add_psi initiate Initiate Reaction (Add [α-³²P]dCTP & Polymerase) add_psi->initiate incubate Incubate at 37°C initiate->incubate stop_rxn Stop Reaction (Add EDTA) incubate->stop_rxn spot Spot on Filter Paper stop_rxn->spot wash Wash Filters spot->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Figure 1. Experimental workflow for the DNA polymerase α inhibition assay.

experimental_workflow_seahorse seed Seed Cells in Seahorse Plate treat Treat with this compound seed->treat prepare_assay Prepare Assay Medium & Incubate treat->prepare_assay hydrate Hydrate Sensor Cartridge load_stress Load Mitochondrial Stress Test Compounds hydrate->load_stress run_assay Run Seahorse XF Assay prepare_assay->run_assay load_stress->run_assay analyze Analyze OCR Data run_assay->analyze

Figure 2. Experimental workflow for the Seahorse XF mitochondrial respiration assay.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Sofosbuvir Sofosbuvir PSI7409 This compound (Active Metabolite) Sofosbuvir->PSI7409 Metabolism PSI7409->EGFR Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Figure 3. Potential off-target activation of the EGFR/MAPK signaling pathway by this compound.

References

Validation & Comparative

Comparative Efficacy of PSI-7409 Across Hepatitis C Virus Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir, across various Hepatitis C Virus (HCV) genotypes. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral therapies.

Introduction

This compound is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Its parent prodrug, sofosbuvir, is a cornerstone of modern HCV treatment regimens, valued for its pangenotypic activity and high barrier to resistance.[1][2] Understanding the comparative efficacy of this compound against different HCV genotypes is crucial for optimizing treatment strategies and developing next-generation antivirals.

Data Presentation: In Vitro Efficacy of this compound and Sofosbuvir

The following tables summarize the in vitro inhibitory activity of this compound against the HCV NS5B polymerase and the antiviral activity of sofosbuvir in HCV replicon assays across major genotypes.

Table 1: Inhibitory Activity of this compound against HCV NS5B Polymerase

HCV Genotype/SubtypeIC50 (μM)
Genotype 1b (Con1)1.6[3][4]
Genotype 2a (JFH1)2.8[3][4]
Genotype 3a0.7[3][4]
Genotype 4a2.6[3][4]

IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the activity of the recombinant NS5B polymerase by 50%.

Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Assays

HCV Genotype/SubtypeEC50 (nM)
Genotype 1a62[5]
Genotype 1b102[5]
Genotype 2a29[5]
Genotype 3a81[5]
Genotype 4a130[5]

EC50 (Half-maximal effective concentration) is the concentration of sofosbuvir that inhibits HCV replication by 50% in cell-based replicon assays.[5]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase (NS5B).

Methodology:

  • Expression and Purification of NS5B: Recombinant HCV NS5B protein from different genotypes is expressed in E. coli or insect cells and purified.[6]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT, 500 μM GTP, 250 μM each of CTP, ATP, and UTP, 40U of RNasin, a suitable RNA template (e.g., HCV (-) 3' T RNA), and the purified NS5B protein (300 ng).[6]

  • Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.[6]

  • Initiation and Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).

  • Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified, typically by measuring the incorporation of a radiolabeled nucleotide (e.g., [α-³³P]GTP) or using a fluorescence-based method.

  • IC50 Determination: The concentration of the compound that inhibits NS5B activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Methodology:

  • Cell Culture: Huh-7 cells, or a highly permissive subclone like Huh-7.5, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[5]

  • HCV Replicon System: A subgenomic HCV replicon construct, typically containing a reporter gene such as luciferase, is used.[5] These replicons contain the HCV non-structural proteins necessary for RNA replication.

  • Transfection: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.

  • Compound Treatment: The transfected cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., sofosbuvir).[6]

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.

  • Measurement of Replication: HCV replication levels are determined by measuring the reporter gene activity (e.g., luciferase luminescence).[6]

  • EC50 Determination: The raw data is normalized to a dimethyl sulfoxide (DMSO) control. A dose-response curve is generated by plotting the normalized data against the logarithm of the compound concentration to determine the EC50 value.[5]

  • Cytotoxicity Assay (Optional): A parallel assay (e.g., MTS or CellTiter-Glo) is often performed to measure the cytotoxicity of the compound and ensure that the observed antiviral effect is not due to cell death.[5] The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window.[5]

Visualizations

HCV_Replication_and_Sofosbuvir_Action cluster_host_cell Hepatocyte cluster_intracellular_activation Intracellular Activation of Sofosbuvir cluster_hcv_replication HCV Replication Cycle Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 GS-331007 (Intermediate) Sofosbuvir->Metabolite1 Hydrolysis PSI7409 This compound (Active Triphosphate) Metabolite1->PSI7409 Phosphorylation NS5B NS5B Polymerase PSI7409->NS5B Inhibition HCV_RNA HCV Genomic RNA (+) Replication RNA Replication HCV_RNA->Replication NS5B->Replication New_HCV_RNA New HCV RNA (+) Replication->New_HCV_RNA

Caption: Mechanism of action of sofosbuvir and its active metabolite this compound.

Experimental_Workflow cluster_polymerase_assay HCV NS5B Polymerase Inhibition Assay cluster_replicon_assay HCV Replicon Assay p1 Purify Recombinant NS5B Protein p2 Prepare Reaction Mix (Enzyme, RNA, NTPs) p1->p2 p3 Add this compound (Varying Concentrations) p2->p3 p4 Incubate & Quantify RNA Synthesis p3->p4 p5 Calculate IC50 p4->p5 r1 Culture Huh-7 Cells r2 Transfect with HCV Replicon RNA r1->r2 r3 Treat with Sofosbuvir (Varying Concentrations) r2->r3 r4 Incubate & Measure Reporter Activity r3->r4 r5 Calculate EC50 r4->r5

Caption: Workflow for in vitro efficacy determination of this compound.

References

PSI-7409: A Comparative Analysis of its Activity Against Viral Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

PSI-7409, the active triphosphate metabolite of the blockbuster antiviral drug sofosbuvir, is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its mechanism of action, serving as a chain terminator during viral RNA synthesis, has prompted extensive research into its activity against a broader spectrum of viral polymerases. This guide provides a comparative overview of this compound's efficacy against various viral targets, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a nucleotide analog that mimics the natural uridine triphosphate (UTP). Upon incorporation into a nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), the presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of this compound creates a steric hindrance. This structural modification prevents the addition of the subsequent nucleotide, thereby terminating the elongation of the RNA chain and halting viral replication.[1]

Mechanism of this compound Chain Termination cluster_0 Cellular Activation cluster_1 Viral RNA Replication cluster_2 Inhibition by this compound Sofosbuvir Sofosbuvir (Prodrug) PSI_7409 This compound (Active Triphosphate) Sofosbuvir->PSI_7409 Metabolism PSI_7409_Incorp This compound Incorporation PSI_7409->PSI_7409_Incorp Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Incorporation Incorporation Viral_RdRp->Incorporation Viral_RdRp->PSI_7409_Incorp RNA_Template Viral RNA Template RNA_Template->Incorporation RNA_Template->PSI_7409_Incorp Nascent_RNA Nascent RNA Strand Nascent_RNA->Incorporation Nascent_RNA->PSI_7409_Incorp UTP Natural UTP UTP->Incorporation Elongation Chain Elongation Incorporation->Elongation Elongation->Nascent_RNA Adds Nucleotide Termination Chain Termination (Steric Hindrance) PSI_7409_Incorp->Termination

Caption: Metabolic activation of sofosbuvir to this compound and subsequent inhibition of viral RNA polymerase.

Comparative Inhibitory Activity of this compound and Other Nucleoside Analogs

The following tables summarize the in vitro inhibitory activity of this compound (sofosbuvir's active form) and other nucleoside analogs against a range of viral polymerases, presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Activity Against Hepatitis C Virus (HCV) NS5B Polymerase
CompoundHCV GenotypeIC50 (µM)Reference
This compound 1b1.6[2]
This compound 2a2.8[2]
This compound 3a0.7[2]
This compound 4a2.6[2]
2'-C-Methylcytidine 1b1.23[3]
2'-C-Methyladenosine 1b0.26[3]
2'-C-Methylguanosine 1b3.5[3]
Table 2: Activity Against Other Viral Polymerases
VirusCompoundCell LineIC50 / EC50 (µM)Reference
Yellow Fever Virus (YFV) Sofosbuvir RD0.25[4]
Yellow Fever Virus (YFV) Sofosbuvir Huh-71.2[4]
Yellow Fever Virus (YFV) β-d-N4-hydroxycytidineRD0.5[4]
Yellow Fever Virus (YFV) β-d-N4-hydroxycytidineHuh-70.63[4]
Zika Virus (ZIKV) Sofosbuvir Huh-72.0[2]
Zika Virus (ZIKV) Sofosbuvir -0.38[2]
Dengue Virus (DENV) Sofosbuvir Huh-73.8[2]
Hepatitis A Virus (HAV) Sofosbuvir Hepatic cells6.3[2]
Hepatitis E Virus (HEV) Sofosbuvir -1.2 - 10[2]
SARS-CoV-2 Daclatasvir Vero0.8[5]
SARS-CoV-2 Daclatasvir Huh-70.6[5]
SARS-CoV-2 Daclatasvir Calu-31.1[5]
SARS-CoV-2 Sofosbuvir Calu-3Inhibited replication[5]

Note: For SARS-CoV-2, the study indicated that sofosbuvir inhibited replication in Calu-3 cells, although a specific IC50 value was not provided in the abstract.

Table 3: Selectivity Against Human Polymerases

A critical aspect of antiviral drug development is selectivity for the viral polymerase over host cellular polymerases to minimize toxicity.

PolymeraseCompoundIC50 (µM)Reference
Human DNA Polymerase αThis compound 550[2]
Human DNA Polymerase βThis compound >1000[2]
Human DNA Polymerase γThis compound >1000[2]

The high IC50 value against human DNA polymerase α and the lack of inhibition against β and γ polymerases indicate a high degree of selectivity for viral RdRps.[2]

Experimental Protocols

The following is a generalized protocol for an in vitro viral RNA-dependent RNA polymerase (RdRp) inhibition assay, synthesized from methodologies described in the cited literature. Specific parameters may vary between different viruses and laboratories.

Generalized RdRp Inhibition Assay Workflow Start Start Prep Prepare Reaction Mix (Buffer, DTT, MgCl2) Start->Prep Add_Enzyme Add Purified Viral RdRp Prep->Add_Enzyme Add_Inhibitor Add this compound or Other Inhibitors (Varying Concentrations) Add_Enzyme->Add_Inhibitor Add_Template Add RNA Template/Primer Add_Inhibitor->Add_Template Initiate Initiate Reaction (Add NTPs with Radiolabeled UTP) Add_Template->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Precipitate Precipitate RNA Stop->Precipitate Quantify Quantify Incorporated Radiolabel Precipitate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: A typical workflow for determining the inhibitory activity of compounds against viral RNA polymerases.

Key Methodological Details:

  • Enzyme Source: Recombinantly expressed and purified viral RdRp (e.g., HCV NS5B).

  • Reaction Buffer: Typically contains Tris-HCl, KCl, DTT, and MgCl2.

  • Template/Primer: A homopolymeric template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are often used.

  • Nucleotides: A mixture of ATP, CTP, GTP, and UTP, with one of the nucleotides being radiolabeled (e.g., [α-³³P]UTP) for detection.

  • Inhibitors: Serially diluted concentrations of the test compounds (e.g., this compound).

  • Reaction Conditions: Incubation is typically carried out at 37°C for a defined period.

  • Quenching: The reaction is stopped by the addition of EDTA, which chelates the magnesium ions essential for polymerase activity.

  • Detection: The amount of radiolabeled nucleotide incorporated into the newly synthesized RNA is quantified using methods like scintillation counting or phosphorimaging after precipitation of the RNA.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and broad-spectrum activity against the RNA-dependent RNA polymerases of several clinically significant viruses, most notably HCV. Its high selectivity for viral polymerases over human cellular polymerases underscores its favorable safety profile. While direct comparative data against a wide range of other nucleoside and non-nucleoside inhibitors in standardized assays remains a key area for future research, the existing evidence positions this compound as a crucial tool in antiviral drug development and a benchmark for the evaluation of new polymerase inhibitors. The methodologies outlined provide a foundation for conducting such comparative studies to further elucidate the therapeutic potential of this compound and other novel antiviral agents.

References

A Comparative Analysis of PSI-7409 and Other Nucleotide Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of PSI-7409, the active triphosphate form of the blockbuster drug Sofosbuvir, and other key nucleotide analogs that have shown significant promise in antiviral therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Nucleotide analogs represent a cornerstone in the fight against viral diseases. These molecules mimic natural nucleotides and, upon incorporation into the growing viral RNA or DNA chain, disrupt the replication process. This guide focuses on this compound and compares its antiviral profile with other prominent nucleotide analogs, including Remdesivir, Mericitabine, Favipiravir, Galidesivir, and Tenofovir Alafenamide. The analysis covers their mechanism of action, in vitro efficacy, cytotoxicity, and the metabolic pathways leading to their activation.

Data Presentation: Quantitative Comparison of Nucleotide Analogs

The following tables summarize the in vitro antiviral activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI = CC50/EC50) of this compound's prodrug, Sofosbuvir, and other selected nucleotide analogs against various viruses. It is important to note that direct EC50 and CC50 values for the active triphosphate form, this compound, are not widely reported in the literature, as most cell-based assays are performed with the prodrug form. The enzymatic inhibitory activity of this compound against its primary target, the Hepatitis C virus (HCV) NS5B polymerase, is presented separately.

Table 1: In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50) of Sofosbuvir (Prodrug of this compound) and Other Nucleotide Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
SofosbuvirHCV Genotype 1bHuh-70.092[1]>100[1]>1087
SofosbuvirHCV Genotype 2aHuh-70.032[2]>100>3125
SofosbuvirHCV Genotype 3aHuh-70.092 (EC90)[1]>100[1]>1087
SofosbuvirHCV Genotype 4aHuh-70.130[2]>100>769
SofosbuvirWest Nile Virus (WNV)Huh-71.2[3]>100>83
SofosbuvirZika Virus (ZIKV)Huh-7~32[4]Not cytotoxic[4]-
RemdesivirSARS-CoV-2Vero E60.77[5]>100[5][6]>129
RemdesivirMERS-CoVVero E60.069[7]>10>145
RemdesivirEbola Virus (EBOV)Huh-70.01>10>1000
MericitabineHCV Genotype 1RepliconNot specified>100-
FavipiravirInfluenza A (H1N1)MDCK0.014 - 0.55[8][9]>2000[9]>3636
FavipiravirSARS-CoV-2Vero E661.88[10]>400[10]>6.46[10]
GalidesivirEbola Virus (EBOV)HeLa3 - 12[11]>200>16.7
GalidesivirMarburg Virus (MARV)HeLa4.4 - 6.7>200>29.8
GalidesivirZika Virus (ZIKV)Vero7.9>100>12.7
Tenofovir AlafenamideHIV-1MT-40.005 - 0.007[12]4.7 - 42[12]>900[12]

Table 2: In Vitro Inhibitory Activity (IC50) of this compound against HCV NS5B Polymerase

HCV GenotypeIC50 (µM)
Genotype 1b1.6[8][13]
Genotype 2a2.8[8][13]
Genotype 3a0.7[8][13]
Genotype 4a2.6[8][13]

Mechanism of Action and Intracellular Activation

Nucleotide analogs are prodrugs that must be metabolized intracellularly to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation by the viral polymerase, leading to chain termination and inhibition of viral replication.

This compound (Active form of Sofosbuvir)

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog. After entering the hepatocyte, it undergoes a series of enzymatic reactions to form the active this compound.

Sofosbuvir Sofosbuvir Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 PSI_7409 This compound (Active Triphosphate) GS_331007_MP->PSI_7409 UMP-CMPK1 NDPK HCV NS5B Polymerase HCV NS5B Polymerase PSI_7409->HCV NS5B Polymerase Inhibition

Intracellular activation pathway of Sofosbuvir to this compound.
Other Nucleotide Analogs

The activation pathways of other key nucleotide analogs are also multi-step enzymatic processes.

cluster_remdesivir Remdesivir Activation cluster_favipiravir Favipiravir Activation Remdesivir Remdesivir Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite CES1/CatA Monophosphate Monophosphate Alanine_Metabolite->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate Diphosphate->Triphosphate Cellular Kinases Viral RdRp Viral RdRp Triphosphate->Viral RdRp Inhibition Favipiravir Favipiravir Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Cellular Kinases Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_RDP->Favipiravir_RTP Cellular Kinases Favipiravir_RTP->Viral RdRp Inhibition

Intracellular activation pathways of Remdesivir and Favipiravir.

Mericitabine is another prodrug that is converted to its active cytidine and uridine triphosphate forms.[6][14] Galidesivir is metabolized to its active triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp).[12][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and laboratory conditions.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Workflow:

A Seed cells in multi-well plates B Infect cells with virus and add serial dilutions of compound A->B C Incubate for plaque formation B->C D Fix and stain cells C->D E Count plaques and calculate EC50 D->E

Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero, Huh-7, MDCK) in 6- or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours.

  • Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a solidifying agent (e.g., agarose or carboxymethylcellulose).

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific virus until visible plaques are formed.

  • Staining: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).[16][17]

Workflow:

A Seed cells in 96-well plates B Add serial dilutions of compound A->B C Incubate B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance and calculate CC50 E->F

Workflow for an MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is determined from the dose-response curve by calculating the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.

In Vitro HCV NS5B Polymerase Assay

This biochemical assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of the HCV NS5B protein.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a purified recombinant HCV NS5B polymerase, a suitable RNA template/primer, ribonucleoside triphosphates (rNTPs, including one radiolabeled rNTP, e.g., [α-³²P]GTP), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Separation: Separate the radiolabeled RNA product from the unincorporated radiolabeled rNTPs using methods like gel electrophoresis or filter binding assays.

  • Quantification: Quantify the amount of incorporated radioactivity to determine the polymerase activity.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the polymerase activity by 50% compared to the no-compound control.

Conclusion

This compound, the active metabolite of Sofosbuvir, is a potent and selective inhibitor of the HCV NS5B polymerase with a high barrier to resistance. When compared to other nucleotide analogs, its prodrug, Sofosbuvir, demonstrates a favorable in vitro profile against its primary target. Other nucleotide analogs such as Remdesivir, Favipiravir, and Galidesivir exhibit broad-spectrum antiviral activity against a range of RNA viruses, highlighting their potential for treating various infectious diseases. The data and protocols presented in this guide offer a valuable starting point for researchers to compare and evaluate these important antiviral compounds in their own studies. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these promising therapeutic agents.

References

Cross-Resistance Profile of PSI-7409 in Hepatitis C Virus (HCV) Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Other Direct-Acting Antivirals

PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir, is a cornerstone in the treatment of Hepatitis C virus (HCV) infection. As a potent inhibitor of the NS5B RNA-dependent RNA polymerase, it demonstrates a high barrier to resistance. However, understanding its cross-resistance profile against other direct-acting antivirals (DAAs) is crucial for optimizing treatment strategies, especially in patients who have previously failed therapy. This guide provides a comparative analysis of the cross-resistance profile of this compound, supported by experimental data from in vitro studies.

Summary of Cross-Resistance Data

This compound generally maintains its potent antiviral activity against HCV variants harboring resistance-associated substitutions (RASs) that confer resistance to other classes of DAAs, namely NS5A inhibitors and NS3/4A protease inhibitors. Conversely, the primary RAS associated with reduced susceptibility to sofosbuvir, S282T in the NS5B polymerase, does not confer cross-resistance to other DAA classes.

Table 1: Susceptibility of Sofosbuvir (this compound) against HCV Replicons with Resistance-Associated Substitutions (RASs) in Other DAA Targets
DAA ClassResistance-Associated Substitution (RAS)HCV GenotypeFold Change in EC50 for SofosbuvirReference
NS5A InhibitorY93H1aNo significant change[1]
NS5A InhibitorL31M1bNo significant change[1]
NS3/4A Protease InhibitorA156V2aMinimal (<3-fold)[2]

EC50 fold change is a measure of the change in the concentration of a drug required to inhibit 50% of viral replication in cells with RASs compared to wild-type virus.

Table 2: Susceptibility of Other DAAs against HCV Genotype 2a Virus with Sofosbuvir-Resistance-Associated Substitution (S282T)
DAADAA ClassFold Change in EC50 against S282T MutantReference
VelpatasvirNS5A InhibitorNot Reported (activity maintained)[2]
GlecaprevirNS3/4A Protease InhibitorNot Reported (activity maintained)[2]
PibrentasvirNS5A InhibitorNot Reported (activity maintained)[2]
Table 3: Fold Change in EC50 for Sofosbuvir against HCV Genotypes with the S282T NS5B Substitution
HCV GenotypeFold Change in EC50 for SofosbuvirReference
1b2.4 - 18[3][4]
2a7[2]
2b2.4 - 19.4[4]
3a2.4 - 19.4[4]
4a2.4 - 19.4[4]
5a2.4 - 19.4[4]
6a2.4 - 19.4[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems. These systems are essential tools for studying viral replication and drug resistance in a controlled laboratory setting.

HCV Replicon-Based Susceptibility Assay

This assay is used to determine the concentration of an antiviral drug that is required to inhibit HCV RNA replication by 50% (EC50).

Materials:

  • Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5)

  • HCV subgenomic replicons (containing a reporter gene like luciferase) with or without specific RASs

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

  • Antiviral compounds (e.g., this compound, other DAAs)

  • Reagents for RNA transfection (e.g., electroporation cuvettes, transfection reagents)

  • Luciferase assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of analysis.

  • Drug Dilution: Prepare serial dilutions of the antiviral compounds in the cell culture medium.

  • RNA Transfection: Introduce the HCV replicon RNA (wild-type or mutant) into the Huh-7 cells using electroporation or lipid-based transfection methods.

  • Drug Treatment: After a specified incubation period to allow for initial replication (typically 4-24 hours), add the diluted antiviral compounds to the respective wells. Include a no-drug control (vehicle only).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Plot the luciferase activity against the drug concentration and use a nonlinear regression model to calculate the EC50 value. The fold change in EC50 for a resistant mutant is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type replicon.

In Vitro Resistance Selection Studies

These studies are designed to identify the genetic mutations that arise in HCV under the selective pressure of an antiviral drug.

Procedure:

  • Establish Replicon Cell Lines: Create stable cell lines that continuously replicate the HCV replicon.

  • Drug Exposure: Culture these replicon-containing cells in the presence of the antiviral drug at a starting concentration typically around the EC50 value.

  • Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells begin to grow and tolerate the initial concentration. This process can take several weeks to months.

  • Isolation of Resistant Colonies: Isolate colonies of cells that are able to replicate in the presence of high concentrations of the drug.

  • Genotypic Analysis: Extract the HCV RNA from the resistant cell colonies and sequence the target region of the viral genome (e.g., NS5B for this compound) to identify any amino acid substitutions.

  • Phenotypic Characterization: Introduce the identified substitutions into a wild-type replicon using site-directed mutagenesis and confirm their resistance profile using the HCV replicon-based susceptibility assay described above.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Signaling_Pathway cluster_0 HCV Replication Cycle cluster_1 Mechanism of Action HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B_Polymerase NS5B RNA-Dependent RNA Polymerase Polyprotein->NS5B_Polymerase Proteolytic Cleavage NS5B_Polymerase->Replication_Complex Chain_Termination Chain Termination NS5B_Polymerase->Chain_Termination New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Sofosbuvir Sofosbuvir (Prodrug) This compound This compound (Active Triphosphate) Sofosbuvir->this compound Intracellular Metabolism This compound->NS5B_Polymerase Inhibition

Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow cluster_0 In Vitro Resistance Selection cluster_1 Cross-Resistance Testing Start Start with HCV Replicon Cell Line Culture Culture cells with increasing drug concentration Start->Culture Isolate Isolate drug-resistant colonies Culture->Isolate Sequence Sequence viral RNA to identify mutations (RASs) Isolate->Sequence End_Selection Identified RASs Sequence->End_Selection Create_Mutant Create replicons with specific RASs Transfect Transfect mutant replicons into Huh-7 cells Create_Mutant->Transfect Assay Perform susceptibility assay with different DAAs Transfect->Assay Analyze Calculate EC50 fold change vs. wild-type Assay->Analyze End_Testing Cross-resistance profile Analyze->End_Testing

Workflow for identifying and characterizing cross-resistance.

References

A Head-to-Head Battle of Nucleotide Analogs: PSI-7409 vs. Remdesivir Triphosphate in Viral Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the inhibitory effects of PSI-7409 and Remdesivir triphosphate, the active forms of the antiviral drugs Sofosbuvir and Remdesivir, respectively, reveals distinct mechanisms and potencies against viral RNA-dependent RNA polymerases (RdRp). While both nucleotide analogs target the viral replication engine, their efficiency and mode of action differ significantly, with Remdesivir triphosphate demonstrating a greater inhibitory effect against the SARS-CoV-2 polymerase in biochemical assays.

This guide provides a comprehensive analysis of the available experimental data on the inhibitory activities of this compound (Sofosbuvir triphosphate) and Remdesivir triphosphate. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two critical antiviral compounds.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the key quantitative data comparing the inhibitory effects of this compound and Remdesivir triphosphate against viral RNA-dependent RNA polymerase.

ParameterThis compound (Sofosbuvir Triphosphate)Remdesivir Triphosphate (GS-443902)Viral TargetReference
Binding Affinity (kcal/mol) -7.5-7.6SARS-CoV-2 RdRp[1]
Inhibition Mechanism Chain TerminationDelayed Chain TerminationSARS-CoV RdRp[2]
Incorporation Efficiency Very LowHigher than natural ATPSARS-CoV-2 RdRp[3]

Note: This data is compiled from in silico molecular docking studies and in vitro biochemical assays.

Mechanism of Action: A Tale of Two Terminators

Both this compound and Remdesivir triphosphate function as competitive inhibitors of the viral RdRp, the essential enzyme responsible for replicating the viral RNA genome. As nucleotide analogs, they mimic the natural building blocks of RNA (nucleoside triphosphates) and are incorporated into the nascent RNA strand by the polymerase. However, their structural modifications ultimately halt the replication process.

This compound (Sofosbuvir Triphosphate): The Immediate Stop Signal

This compound, the active metabolite of the Hepatitis C drug Sofosbuvir, acts as a definitive chain terminator. Once incorporated into the growing RNA chain by the viral polymerase, its modified sugar structure prevents the addition of the subsequent nucleotide, bringing RNA synthesis to an immediate halt.

Remdesivir Triphosphate: The Delayed Reaction

In contrast, Remdesivir triphosphate, the active form of Remdesivir, employs a more subtle mechanism of "delayed chain termination".[2] After its incorporation into the viral RNA, the polymerase can continue to add a few more nucleotides before synthesis is arrested. This unique mode of action is a key characteristic of its inhibitory profile.

Head-to-Head Against SARS-CoV-2 RdRp

Direct comparative studies on the SARS-CoV-2 RdRp have provided critical insights into the relative potency of these two inhibitors against this high-priority target.

A molecular docking study calculated the binding affinities of both triphosphate compounds to the SARS-CoV-2 RdRp. The results indicated that Remdesivir triphosphate has a slightly stronger binding affinity (-7.6 kcal/mol) compared to this compound (-7.5 kcal/mol), suggesting a more stable interaction with the enzyme's active site.[1]

Biochemical assays further support the higher potency of Remdesivir triphosphate against the SARS-CoV-2 polymerase. Studies have shown that the incorporation of this compound by the SARS-CoV-2 RdRp is very low.[3] In contrast, Remdesivir triphosphate is not only incorporated more efficiently than its natural counterpart, ATP, but it also effectively terminates RNA synthesis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Remdesivir triphosphate.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension)

This assay directly measures the ability of a compound to inhibit the elongation of an RNA strand by the viral polymerase.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template and a fluorescently or radioactively labeled RNA primer

  • Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Test compounds (this compound and Remdesivir triphosphate)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity)

  • Stop solution (containing EDTA to chelate magnesium ions and halt the reaction)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed RNA primer/template duplex, and the desired concentration of the test compound (this compound or Remdesivir triphosphate).

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme complex to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase (typically 30-37°C) for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

  • Data Acquisition and Analysis: Visualize the RNA products using a gel imaging system. The intensity of the bands corresponding to the full-length product and any terminated products is quantified. The concentration of the inhibitor that reduces the amount of full-length product by 50% (IC50) is then calculated.

Fluorescence-Based RdRp Inhibition Assay

This high-throughput assay measures RdRp activity by detecting the formation of double-stranded RNA (dsRNA) using a fluorescent dye.

Materials:

  • Purified recombinant viral RdRp complex

  • Single-stranded RNA template capable of forming a hairpin to self-prime or a primer-template duplex

  • Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Test compounds

  • Reaction buffer

  • dsRNA-specific fluorescent dye (e.g., PicoGreen or SYBR Green)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Reaction Setup: In a multi-well plate (e.g., 384-well), add the reaction buffer, RNA template (and primer if necessary), and serial dilutions of the test compounds.

  • Enzyme Addition: Add the purified RdRp enzyme complex to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the desired time.

  • Signal Detection: Add the dsRNA-specific fluorescent dye to each well. The dye will intercalate into the newly synthesized dsRNA, resulting in a significant increase in fluorescence.

  • Data Acquisition and Analysis: Measure the fluorescence intensity in each well using a plate reader. The IC50 value is determined by plotting the fluorescence signal against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the activation pathways and the experimental workflow for comparing these inhibitors.

Activation_Pathway cluster_sofosbuvir Sofosbuvir Pathway cluster_remdesivir Remdesivir Pathway Sofosbuvir Sofosbuvir (Prodrug) PSI_7409 This compound (Active Triphosphate) Sofosbuvir->PSI_7409 Intracellular Metabolism Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir Triphosphate (Active Form) Remdesivir->RDV_TP Intracellular Metabolism

Caption: Intracellular activation of Sofosbuvir and Remdesivir.

Experimental_Workflow start Prepare RdRp Reaction Mix (Enzyme, Primer/Template, Buffer) add_inhibitor Add Inhibitor (this compound or Remdesivir-TP) start->add_inhibitor add_ntps Initiate Reaction with NTPs add_inhibitor->add_ntps incubation Incubate at Optimal Temperature add_ntps->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze Products (PAGE or Fluorescence) stop_reaction->analysis data Determine IC50 / Mechanism analysis->data

Caption: Workflow for in vitro RdRp inhibition assay.

References

PSI-7409: A Tale of Two Polymerases - High Specificity for Viral RNA Polymerase Over Host DNA Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a drug candidate is paramount. This guide provides a detailed comparison of the inhibitory activity of PSI-7409, the active metabolite of the antiviral drug sofosbuvir, against its target, the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, versus its off-target effects on human host DNA polymerases.

This compound demonstrates a remarkable degree of selectivity for the viral RNA polymerase, a critical enzyme for HCV replication, while exhibiting minimal inhibition of essential human DNA polymerases involved in host cell DNA replication and repair.[1][2] This high therapeutic index is a key factor in the safety and efficacy of sofosbuvir.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various viral and human polymerases, providing a clear quantitative measure of its specificity.

Polymerase TargetGenotype/TypeIC50 (μM)Selectivity Index (vs. HCV NS5B)
HCV NS5B RNA Polymerase Genotype 1b1.6[1][2]-
Genotype 2a2.8[1][2]-
Genotype 3a0.7[1][2]-
Genotype 4a2.6[1][2]-
Human DNA Polymerase α (alpha)550[1][2]~344-fold (vs. GT 1b)
β (beta)>1000 (No inhibition observed at 1 mM)[1][2]>625-fold (vs. GT 1b)
γ (gamma)>1000 (No inhibition observed at 1 mM)[1][2]>625-fold (vs. GT 1b)

Note: The Selectivity Index is calculated by dividing the IC50 for the human DNA polymerase by the IC50 for the HCV NS5B polymerase (using Genotype 1b as a reference).

Mechanism of Selective Inhibition

This compound is the active 5'-triphosphate metabolite of the prodrug sofosbuvir.[2][3] Within the host cell, sofosbuvir is converted to this compound, which then acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase.[4][5] Upon incorporation into the growing viral RNA chain, this compound acts as a chain terminator, halting viral replication.[6] The structural differences between the active site of the viral RNA-dependent RNA polymerase and the host's DNA-dependent DNA polymerases are the basis for this remarkable specificity.[7]

cluster_host Host Cell cluster_virus Hepatitis C Virus (HCV) Sofosbuvir Sofosbuvir (Prodrug) PSI7409 This compound (Active Metabolite) Sofosbuvir->PSI7409 Metabolic Activation DNA_Polymerases Host DNA Polymerases (α, β, γ) PSI7409->DNA_Polymerases Very Weak/ No Inhibition NS5B HCV NS5B RNA Polymerase PSI7409->NS5B Potent Inhibition & Chain Termination DNA_Replication Host DNA Replication & Repair (Unaffected) DNA_Polymerases->DNA_Replication Viral_RNA_Replication Viral RNA Replication (Inhibited) NS5B->Viral_RNA_Replication Start Prepare Reaction Mixture (Buffer, Template, dNTPs, [α-³²P]dCTP) Add_Inhibitor Add Increasing Concentrations of this compound Start->Add_Inhibitor Add_Polymerase Add Human DNA Polymerase (α, β, or γ) Add_Inhibitor->Add_Polymerase Incubate Incubate at 37°C (e.g., 30 min) Add_Polymerase->Incubate Quench Quench Reaction (Add EDTA) Incubate->Quench Quantify Quantify Radiolabeled Product Quench->Quantify Calculate Calculate IC50 Value Quantify->Calculate

References

Comparative Kinetics of PSI-7409 Incorporation by Viral Polymerases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the incorporation kinetics of PSI-7409, the active triphosphate form of the groundbreaking hepatitis C virus (HCV) inhibitor sofosbuvir, by the HCV NS5B polymerase. The guide further contextualizes its performance against natural nucleotides and other relevant nucleotide analogs, supported by experimental data and detailed protocols.

This compound (2′F-2′C-Me-UTP) is a potent chain-terminating nucleotide analog that targets the RNA-dependent RNA polymerase (RdRp) of HCV, an enzyme critical for viral replication. Understanding the kinetics of its incorporation is fundamental to elucidating its mechanism of action and its high barrier to resistance.

Comparative Analysis of Incorporation Kinetics

The efficiency of a nucleotide analog as a viral polymerase inhibitor is determined by its ability to be incorporated into the growing RNA chain and its subsequent effect on further elongation. Pre-steady-state kinetic analysis provides a detailed view of these individual steps, quantifying the binding affinity (Kd) and the maximal rate of incorporation (kpol). The overall incorporation efficiency is represented by the specificity constant (kpol/Kd).

The following table summarizes the pre-steady-state kinetic parameters for the incorporation of this compound and natural nucleotides by the HCV NS5B polymerase. This data is crucial for understanding the selectivity and potency of this compound.

NucleotideKd (μM)kpol (s⁻¹)Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹)Discrimination Factor (vs. Natural Counterpart)
This compound (2′F-2′C-Me-UTP) 113 ± 28[1]0.67 ± 0.05[1]0.0059 ± 0.0015[1]27
Natural UTP~490[1]~27[1]0.16 ± 0.017[2]N/A
Natural CTP39 ± 316 ± 10.41N/A
Natural GTP22 ± 22.1 ± 0.10.095N/A

Table 1: Pre-steady-state kinetic parameters of nucleotide incorporation by HCV NS5B polymerase. The discrimination factor for this compound is calculated as the ratio of the incorporation efficiency of natural UTP to that of this compound.

While direct pre-steady-state kinetic data for a head-to-head comparison with the active form of another clinically relevant HCV nucleotide inhibitor, mericitabine (2'-C-methylcytidine triphosphate or 2'-C-Me-CTP), is not available in the same comparative study, steady-state inhibition constants (Ki) offer valuable insight into their relative inhibitory potential.

Inhibitor (Triphosphate Form)Ki (μM)
PSI-6130-TP (precursor to this compound) 4.3[3]
2'-C-methylcytidine triphosphate (active form of mericitabine) 1.6[3]
2'-C-methyladenosine triphosphate1.5[3]

Table 2: Steady-state inhibition constants (Ki) for various nucleotide analog triphosphates against HCV NS5B polymerase. [3]

Mechanism of Action: Chain Termination

The primary mechanism by which this compound inhibits HCV replication is through chain termination of RNA synthesis. Following incorporation into the nascent viral RNA strand, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of this compound sterically hinder the entry of the next incoming natural nucleotide, thereby halting further elongation of the RNA chain.[4] This leads to the premature termination of viral genome replication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of kinetic studies. Below are the protocols for the key experiments cited in this guide.

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This method is used to determine the kinetic parameters (Kd and kpol) of single nucleotide incorporation by the HCV NS5B polymerase.

1. Preparation of the HCV NS5B Elongation Complex (EC):

  • A synthetic RNA template-primer duplex is incubated with purified recombinant HCV NS5B polymerase.

  • The reaction is initiated with a subset of NTPs to allow the polymerase to synthesize a short RNA product, stalling at a specific position.

  • The stable enzyme-RNA elongation complex is then purified from unincorporated nucleotides and polymerase.

2. Single Nucleotide Incorporation Assay:

  • The purified EC is rapidly mixed with varying concentrations of the nucleotide analog (e.g., this compound) or natural NTP using a quench-flow apparatus.

  • The reaction is stopped at various time points by adding a quenching solution (e.g., EDTA).

  • The RNA products are resolved by denaturing polyacrylamide gel electrophoresis and quantified using phosphorimaging.

3. Data Analysis:

  • The observed rate of product formation (kobs) at each nucleotide concentration is determined by fitting the time course data to a single exponential equation.

  • The kobs values are then plotted against the nucleotide concentration and fitted to a hyperbolic equation to determine the Kd and kpol.

  • The incorporation efficiency (kpol/Kd) is calculated from these values.

In Vitro HCV NS5B Polymerase Activity Assay (Steady-State)

This assay is used to determine the overall inhibitory effect of a compound on the polymerase activity.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, a homopolymeric or heteropolymeric RNA template-primer, and purified recombinant HCV NS5B polymerase.

2. Inhibition Assay:

  • The inhibitor (e.g., the triphosphate form of a nucleotide analog) is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of a mixture of the four natural NTPs, one of which is radiolabeled (e.g., [α-³²P]UTP).

  • The reaction is incubated at a specific temperature (e.g., 22°C) for a defined period.

3. Quantification of RNA Synthesis:

  • The reaction is stopped, and the synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.

  • The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the mechanism of action.

Experimental_Workflow cluster_EC_Prep Elongation Complex Preparation cluster_Kinetic_Assay Pre-Steady-State Kinetic Assay p Purified HCV NS5B mix1 Incubate p->mix1 rtp RNA Template-Primer rtp->mix1 ntps Limited NTPs add_ntps Synthesize & Stall ntps->add_ntps ec Stalled Elongation Complex (EC) mix1->add_ntps purify_ec Purify add_ntps->purify_ec purify_ec->ec ec_input Purified EC qf Rapid Quench-Flow ec_input->qf analog This compound / NTP analog->qf quench Quench Reaction qf->quench page Denaturing PAGE quench->page quant Quantify Products page->quant analysis Kinetic Analysis (Kd, kpol) quant->analysis

Caption: Workflow for pre-steady-state kinetic analysis of nucleotide incorporation by HCV NS5B.

Mechanism_of_Action cluster_replication Normal RNA Replication cluster_inhibition Inhibition by this compound template1 Template RNA Strand ns5b1 HCV NS5B Polymerase template1->ns5b1 primer1 Growing Primer Strand primer1->ns5b1 ntp Natural NTP ntp->ns5b1 elongation Elongation ns5b1->elongation template2 Template RNA Strand ns5b2 HCV NS5B Polymerase template2->ns5b2 primer2 Growing Primer Strand primer2->ns5b2 psi7409 This compound psi7409->ns5b2 incorporation Incorporation ns5b2->incorporation termination Chain Termination incorporation->termination next_ntp Next Natural NTP next_ntp->termination Blocked

Caption: Mechanism of HCV RNA chain termination by this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of PSI-7409, a nucleotide analog and the active metabolite of Sofosbuvir. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of laboratory chemicals.

It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any waste disposal.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C10H16FN2O14P3
Molecular Weight 500.16 g/mol
Appearance White to off-white solid
Solubility Water: 50 mg/mL (99.97 mM) (requires sonication)[1][2]DMF: < 1 mg/mL (insoluble)[1][2]DMSO: < 1 mg/mL (insoluble or slightly soluble)[1][2]
Storage Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols: General Decontamination Procedure

Effective decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and accidental exposure.

  • Preparation: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Gross Contamination Removal: Use absorbent pads to wipe up any spills or visible residues of this compound. Dispose of these pads as solid chemical waste.

  • Surface Cleaning: Prepare a solution of a suitable laboratory detergent in water. Thoroughly wipe down all contaminated surfaces and equipment.

  • Rinsing: Rinse the cleaned surfaces and equipment with water to remove any detergent residue.

  • Drying: Allow all surfaces and equipment to air dry completely.

  • Waste Disposal: All cleaning materials, including used absorbent pads and wipes, should be disposed of as solid hazardous waste.

Step-by-Step Disposal Procedures for this compound

The following procedures provide a general framework for the safe disposal of this compound in various forms.

1. Solid Waste (Unused/Expired Powder, Contaminated PPE, and Labware)

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (gloves, lab coats, etc.).

    • Contaminated labware (weigh boats, pipette tips, etc.).

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area within your laboratory, away from general traffic and incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS or hazardous waste management department.

2. Liquid Waste (Aqueous Solutions)

  • Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store the sealed container in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS or hazardous waste management department for pickup and disposal. Do not pour this compound solutions down the drain.

3. Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble (e.g., water). Collect this initial rinsate as liquid hazardous waste.

  • Cleaning: Wash the glassware and equipment with a laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the glassware and equipment to air dry completely before reuse or storage.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid equipment Contaminated Equipment (Glassware, Surfaces) waste_type->equipment Equipment collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Equipment equipment->decontaminate store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store decontaminate->store Store Decontamination Waste contact_ehs Contact EHS for Pickup store->contact_ehs

References

Safeguarding Your Research: Essential Safety and Handling Protocols for PSI-7409

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical, immediate safety and logistical information for the handling of PSI-7409, a key compound in antiviral research. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your experiments.

This compound is the active 5'-triphosphate metabolite of Sofosbuvir, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] As a nucleotide analog, it is crucial to handle this compound with appropriate precautions to avoid potential exposure and environmental contamination.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on the potential hazards of the compound, which include being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant nitrile or latex gloves are recommended.
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemical penetration.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If aerosols may be generated, a respirator is required.

Safe Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Weighing: When weighing the powdered form, do so carefully to minimize the creation of dust.

  • Solution Preparation: If preparing a solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. For aqueous solutions, sterile filtration with a 0.22 μm filter is recommended.[1]

  • After Handling: Wash hands thoroughly after handling the compound.[2]

Emergency Procedures: First Aid

In the event of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to prevent environmental contamination.[2]

  • Waste Collection: All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Do not allow the substance to enter drains or waterways.[2]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from Storage B->C D Weigh or Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSI-7409
Reactant of Route 2
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